Apraclonidine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXVRYNEISIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048415 | |
| Record name | Apraclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Apraclonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-01 g/L | |
| Record name | Apraclonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66711-21-5 | |
| Record name | Apraclonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66711-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apraclonidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apraclonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apraclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Aminoclonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRACLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/843CEN85DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apraclonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Apraclonidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine, a parasympathomimetic amine, is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist with a secondary, weaker affinity for alpha-1 (α₁) adrenergic receptors.[1][2] Its primary clinical application is in ophthalmology for the acute reduction of intraocular pressure (IOP), particularly in the prevention and management of postsurgical IOP spikes.[3] The core mechanism of action revolves around its ability to modulate aqueous humor dynamics, primarily by reducing its production. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying this compound's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Receptor Binding Profile and Selectivity
Table 1: Receptor Selectivity Profile of this compound
| Receptor Subtype | This compound Activity | Primary Location in the Eye | Associated Effect |
| Alpha-2 (α₂) Adrenergic | Primary Agonist | Ciliary body epithelium, trabecular meshwork, retinal and choroidal vasculature | Reduction of aqueous humor production , potential increase in uveoscleral outflow |
| Alpha-1 (α₁) Adrenergic | Weak Agonist | Pupillary dilator muscle, conjunctival vasculature | Mydriasis (pupil dilation), conjunctival blanching |
Primary Mechanism of Action: Reduction of Aqueous Humor Production
The principal mechanism by which this compound lowers IOP is through the suppression of aqueous humor formation by the ciliary body. This is a direct consequence of α₂-adrenergic receptor activation on the ciliary epithelium.
Signaling Pathway
The binding of this compound to α₂-adrenergic receptors on the non-pigmented ciliary epithelial cells initiates a well-defined intracellular signaling cascade. These receptors are coupled to inhibitory G proteins (Gᵢ).
-
Agonist Binding and G-protein Activation: this compound binds to the α₂-adrenergic receptor, inducing a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gᵢ protein.
-
Inhibition of Adenylyl Cyclase: The activated Gᵢα-subunit dissociates from the βγ-subunits and inhibits the activity of the enzyme adenylyl cyclase.
-
Reduction of Cyclic AMP (cAMP): The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Decreased Aqueous Humor Secretion: The reduction in cAMP levels ultimately results in a decrease in the rate of aqueous humor secretion into the posterior chamber of the eye. The precise downstream effectors of cAMP that regulate aqueous humor production are complex and multifactorial, involving ion transport channels and aquaporins.
References
The Pharmacological Profile of Apraclonidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine is a potent and relatively selective α2-adrenergic receptor agonist used clinically to manage intraocular pressure (IOP). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical applications. Detailed methodologies for key experimental procedures are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. Quantitative data are summarized in tabular format for ease of reference and comparison.
Introduction
This compound, an imidazoline derivative of clonidine, is a sympathomimetic agent primarily utilized in ophthalmology for the short-term adjunctive treatment of glaucoma and for the prevention of postoperative spikes in intraocular pressure.[1] Its therapeutic effect is primarily attributed to its interaction with adrenergic receptors in the eye, leading to a reduction in aqueous humor production and an increase in its outflow. This guide delves into the core pharmacological characteristics of this compound, providing a technical resource for professionals in the field of drug research and development.
Mechanism of Action
This compound is a relatively selective alpha-2 adrenergic receptor agonist with weak alpha-1 adrenergic receptor activity.[1] Its primary mechanism of action in lowering intraocular pressure involves a dual effect on aqueous humor dynamics:
-
Reduction of Aqueous Humor Production: this compound stimulates presynaptic α2-adrenergic receptors on sympathetic nerve terminals in the ciliary body. This activation inhibits the release of norepinephrine, leading to a decrease in the production of aqueous humor.[2] The downstream signaling cascade involves the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Increased Uveoscleral Outflow: While the predominant mechanism is the reduction of aqueous humor formation, some evidence suggests that this compound may also enhance uveoscleral outflow, an alternative drainage pathway for aqueous humor.[2]
The weak α1-adrenergic agonist activity of this compound is generally not considered its primary therapeutic mechanism for IOP reduction but may contribute to vasoconstriction of afferent ciliary process vessels.[2]
Signaling Pathway
The activation of α2-adrenergic receptors by this compound initiates a G protein-coupled signaling cascade. The αi subunit of the heterotrimeric G protein inhibits adenylyl cyclase, leading to a decrease in cAMP production.
This compound's α2-adrenergic signaling cascade.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of intraocular pressure. The onset of action is typically within one hour of topical administration, with the maximum IOP reduction occurring approximately three to five hours post-instillation.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to adrenergic receptor subtypes is crucial for understanding its selectivity profile. While extensively described as a "relatively selective" α2-agonist, precise Ki values for α1 receptors are not consistently reported in publicly available literature, representing a notable data gap.
| Receptor Subtype | Ki (nM) | Reference |
| α2A-Adrenergic Receptor | 2.9 | |
| α1-Adrenergic Receptors | Not consistently reported | - |
Pharmacokinetics
Following topical ophthalmic administration, this compound is systemically absorbed.
| Parameter | Value | Reference |
| Systemic Bioavailability | Low, but detectable | |
| Peak Plasma Concentration (0.5% solution, TID) | 0.9 ng/mL | |
| Time to Peak Plasma Concentration | Not specified | - |
| Protein Binding | Not specified | - |
| Elimination Half-life | Approximately 8 hours | |
| Metabolism | Not extensively characterized | - |
| Excretion | Not extensively characterized | - |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity of this compound to adrenergic receptors.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell lines stably expressing specific human α1- and α2-adrenergic receptor subtypes are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through differential centrifugation.
-
Binding Assay: The isolated membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) and varying concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorophotometry for Measurement of Aqueous Humor Dynamics
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.
Methodology:
-
Fluorescein Instillation: A sterile solution of sodium fluorescein (typically 2%) is topically applied to the cornea of the study subjects.
-
Dye Distribution: The fluorescein dye is allowed to distribute within the anterior chamber for a specified period (e.g., 6-8 hours).
-
Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at regular intervals.
-
Data Analysis: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate. This is based on the principle that the clearance of the dye from the anterior chamber is primarily due to the bulk flow of aqueous humor.
Clinical Trial Protocol for Efficacy Assessment in Glaucoma
This section outlines a typical design for a clinical trial evaluating the efficacy of this compound in lowering IOP in patients with open-angle glaucoma.
A typical workflow for an this compound clinical trial.
Methodology:
-
Study Design: A randomized, double-masked, placebo- or active-controlled, parallel-group study is a common design.
-
Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension who meet specific inclusion and exclusion criteria (e.g., baseline IOP within a certain range) are enrolled.
-
Washout Period: A washout period is implemented to eliminate the effects of any pre-existing glaucoma medications.
-
Randomization and Treatment: Patients are randomly assigned to receive either this compound ophthalmic solution (e.g., 0.5%) or a control (vehicle or an active comparator like timolol). The medication is typically administered two to three times daily.
-
Outcome Measures: The primary efficacy endpoint is the change in IOP from baseline at specified time points throughout the study (e.g., 1, 3, 6, and 12 months). Safety and tolerability are assessed by monitoring adverse events.
-
Statistical Analysis: Appropriate statistical methods are used to compare the mean change in IOP between the treatment and control groups.
Clinical Use and Considerations
This compound is indicated for the short-term adjunctive therapy of glaucoma in patients on maximally tolerated medical therapy who require additional IOP reduction. It is also used to control or prevent postoperative elevations in IOP following anterior segment laser surgery.
Long-term use of this compound can be limited by tachyphylaxis (diminishing effect over time) and a relatively high incidence of ocular allergic reactions.
Conclusion
This compound is a valuable therapeutic agent in the management of elevated intraocular pressure, primarily through its action as a relatively selective α2-adrenergic agonist. Its pharmacological profile is characterized by a dual mechanism of action involving the reduction of aqueous humor production and a potential increase in uveoscleral outflow. While its efficacy is well-documented, a more precise quantitative understanding of its binding affinity to α1-adrenergic receptor subtypes would further refine its pharmacological characterization. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of adrenergic agonists in ophthalmology.
References
An In-depth Technical Guide to Apraclonidine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine is a potent and relatively selective alpha-2 adrenergic receptor agonist primarily utilized in ophthalmology to reduce intraocular pressure (IOP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside a thorough examination of its mechanism of action and associated signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Structure
This compound, chemically known as 2,6-dichloro-N¹-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine, is a derivative of clonidine.[1][2] Its chemical structure features a dichlorinated aniline ring linked to an imidazoline moiety. This structural arrangement is crucial for its selective interaction with alpha-2 adrenergic receptors.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2,6-dichloro-N¹-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine[1] |
| CAS Number | 66711-21-5[2] |
| PubChem CID | 2216[3] |
| Molecular Formula | C₉H₁₀Cl₂N₄ |
| SMILES | C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl |
Physicochemical Properties
The physicochemical properties of this compound influence its formulation, delivery, and pharmacokinetic profile. It is typically used as the hydrochloride salt to enhance its solubility in aqueous ophthalmic solutions.
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Base) | This compound Hydrochloride |
| Molecular Weight | 245.11 g/mol | 281.57 g/mol |
| Melting Point | >230 °C | ~300 °C |
| Solubility | Water: 0.409 mg/mL (predicted) | Highly soluble in water |
| DMSO: Soluble | DMSO: 28 mg/mL | |
| pKa (Strongest Basic) | 8.48 (predicted) | - |
| LogP | 1.66 (predicted) | - |
Mechanism of Action and Signaling Pathway
This compound exerts its primary pharmacological effect by acting as a selective agonist at alpha-2 adrenergic receptors. Its therapeutic utility in glaucoma stems from its ability to lower intraocular pressure through a dual mechanism: reduction of aqueous humor production and an increase in uveoscleral outflow.
Upon binding to presynaptic alpha-2 adrenergic receptors on sympathetic nerve terminals in the ciliary body, this compound initiates a G protein-coupled signaling cascade. Specifically, it activates the inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is the key downstream event that results in the suppression of aqueous humor formation.
References
An In-Depth Technical Guide to the Alpha-2 Adrenergic Agonist Activity of Apraclonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apraclonidine is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist with a multifaceted mechanism of action, primarily utilized in ophthalmology to reduce intraocular pressure (IOP). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its engagement with α₂-adrenergic receptors and the subsequent downstream signaling cascades. This document details its receptor binding affinity, functional activity in modulating cyclic adenosine monophosphate (cAMP) levels, and its physiological effects on aqueous humor dynamics. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, a derivative of clonidine, is a sympathomimetic agent that exhibits high affinity and functional agonism at α₂-adrenergic receptors.[1] Its clinical efficacy in managing glaucoma and ocular hypertension stems from its ability to modulate aqueous humor dynamics, primarily by reducing its production.[2][3] this compound's pharmacological profile is characterized by its relative selectivity for α₂- over alpha-1 (α₁) adrenergic receptors, which contributes to its localized ocular effects with minimal systemic cardiovascular side effects.[4] This guide delves into the technical aspects of this compound's interaction with its molecular targets, providing quantitative data where available, and outlines the experimental methodologies used to characterize its activity.
Receptor Binding Affinity
The initial and most critical step in this compound's mechanism of action is its binding to adrenergic receptors. While it is known to be a relatively selective α₂-agonist, a complete quantitative profile of its binding affinity (Ki) across all adrenergic receptor subtypes is not extensively detailed in publicly available literature. The Ki value is a measure of the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Reference |
| Alpha-2A (α₂ₐ) | 2.9 | [4] |
| Alpha-2B (α₂₈) | Data not readily available | |
| Alpha-2C (α₂ₑ) | Data not readily available | |
| Alpha-1 (α₁) | Weak agonist activity noted, specific Ki values not readily available |
Note: The Ki value for the α₂ₐ receptor is reported on DrugBank; however, the primary source of this data is not specified. Further research is required to obtain a comprehensive binding profile across all adrenergic receptor subtypes.
Functional Activity and Signaling Pathways
This compound's binding to α₂-adrenergic receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Inhibition of Adenylyl Cyclase and cAMP Reduction
The canonical signaling pathway for α₂-adrenergic receptor agonists involves the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). The activation of the Gi protein by the this compound-bound receptor leads to the dissociation of its αi subunit, which then directly inhibits adenylyl cyclase activity. This results in a decrease in intracellular cAMP levels.
Figure 1: this compound's canonical Gi-protein coupled signaling pathway.
Other Potential Downstream Pathways
While the inhibition of the cAMP pathway is the most well-characterized downstream effect of α₂-adrenergic agonism, other signaling cascades may also be involved. For instance, some GPCRs can modulate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. The specific involvement of this compound in these alternative pathways is not yet fully elucidated and represents an area for further research.
Physiological Effects on Aqueous Humor Dynamics
The clinical utility of this compound is a direct consequence of its effects on the dynamics of aqueous humor, the clear fluid that fills the front part of the eye.
Reduction of Aqueous Humor Production
The primary mechanism by which this compound lowers IOP is by reducing the production of aqueous humor by the ciliary body. This effect is mediated by the activation of α₂-adrenergic receptors on the ciliary epithelium, leading to the aforementioned decrease in cAMP and subsequent reduction in aqueous humor secretion.
Increase in Uveoscleral Outflow
Some evidence suggests that this compound may also have a secondary mechanism of action involving an increase in the uveoscleral outflow of aqueous humor. However, other studies have reported a decrease in uveoscleral outflow. This aspect of its pharmacology may be complex and potentially dose-dependent.
Table 2: Quantitative Effects of this compound on Aqueous Humor Dynamics
| Parameter | Effect | Magnitude of Change | Reference |
| Aqueous Humor Flow | Decrease | 35% reduction 4 hours post-administration | |
| 39% - 44% suppression | |||
| 0.3 µL/minute decrease | |||
| Intraocular Pressure (IOP) | Decrease | 34% reduction 3 hours post-administration | |
| 20% - 23% reduction | |||
| 3.1 to 5.2 mmHg decrease | |||
| Fluorophotometric Outflow Facility | Increase | 0.09 to 0.10 µL/minute/mmHg increase | |
| Uveoscleral Outflow | Decrease | 0.47 µL/minute decrease | |
| Episcleral Venous Pressure | Decrease | 1.0 mmHg decrease |
Experimental Protocols
The characterization of this compound's α₂-adrenergic agonist activity relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for α₂ and other adrenergic receptor subtypes. It involves competing the unlabeled this compound against a radiolabeled ligand with known affinity for the receptor.
Objective: To determine the Ki of this compound for a specific adrenergic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α₂ₐ, α₂₈, α₂ₑ, α₁ₐ, α₁₈, α₁ₐ).
-
Radioligand: A high-affinity antagonist for the receptor of interest (e.g., [³H]-Rauwolscine for α₂ receptors, [³H]-Prazosin for α₁ receptors).
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., phentolamine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Incubation: In a 96-well plate, combine in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-specific antagonist.
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of this compound binding to Gi-coupled α₂-adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.
Objective: To determine the EC₅₀ or IC₅₀ of this compound for the inhibition of adenylyl cyclase.
Materials:
-
Cells: A cell line stably expressing the human α₂-adrenergic receptor subtype of interest.
-
Adenylyl Cyclase Stimulator: Forskolin (to elevate basal cAMP levels).
-
This compound Hydrochloride.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Plate Reader compatible with the chosen assay kit.
Protocol:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. For agonist activity (inhibition of forskolin-stimulated cAMP), determine the IC₅₀ value, which is the concentration of this compound that causes 50% of the maximal inhibition of cAMP production.
Figure 3: Experimental workflow for a cAMP functional assay.
Conclusion
This compound is a well-established α₂-adrenergic receptor agonist with a primary mechanism of action involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP. This leads to its clinically significant effect of reducing aqueous humor production and lowering intraocular pressure. While its selectivity for α₂- over α₁-receptors is known, a comprehensive quantitative profile of its binding affinities and functional potencies across all adrenergic receptor subtypes is not fully available in the public domain. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed pharmacology of this compound and other related compounds. A deeper understanding of its interactions with different receptor subtypes and its potential involvement in other signaling pathways will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Effects of this compound on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous flow is reduced by the alpha-adrenergic agonist, this compound hydrochloride (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Apraclonidine's Impact on Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of apraclonidine on aqueous humor dynamics. This compound, a selective alpha-2 adrenergic agonist, is a critical pharmacological tool in the management of intraocular pressure (IOP). Understanding its precise mechanism of action and its influence on the complex interplay of aqueous humor formation and outflow is paramount for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics. This document provides a comprehensive overview of the core principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Mechanism of Action: An Alpha-2 Adrenergic Agonist
This compound primarily exerts its ocular hypotensive effect by acting as a selective agonist for alpha-2 adrenergic receptors.[1][2] These receptors are G protein-coupled receptors located on the ciliary processes of the eye. The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in the production of aqueous humor. While its primary action is on aqueous inflow, this compound's effects on aqueous outflow pathways have also been investigated, revealing a more complex interaction with ocular physiology than initially understood.
Signaling Pathway
The binding of this compound to the alpha-2 adrenergic receptor on the non-pigmented ciliary epithelial cells triggers the activation of an inhibitory G protein (Gi). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is a critical step in the mechanism to reduce aqueous humor secretion. Downstream of cAMP, effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) are modulated. Reduced PKA activity is thought to alter the phosphorylation state of ion channels and transporters involved in the secretion of aqueous humor.
Caption: this compound's signaling cascade in ciliary epithelial cells.
Effects on Aqueous Humor Dynamics
This compound's primary effect is the reduction of aqueous humor inflow. However, its influence on outflow pathways contributes to its overall IOP-lowering efficacy.
Aqueous Humor Formation
Numerous studies have consistently demonstrated that this compound significantly suppresses the rate of aqueous humor formation. Fluorophotometry studies have quantified this reduction, showing a decrease in aqueous flow. This effect is the principal mechanism by which this compound lowers intraocular pressure. The onset of action is typically within one hour, with the maximum IOP reduction occurring approximately three hours after instillation.[2]
Aqueous Humor Outflow
The effect of this compound on aqueous humor outflow is more nuanced and has been a subject of ongoing research.
-
Trabecular Outflow: Studies have generally shown that this compound has a minimal or no direct effect on trabecular outflow facility.[3]
-
Uveoscleral Outflow: The impact on uveoscleral outflow is less clear, with some studies suggesting a potential increase, while others report no significant change or even a decrease.[3] This variability may be attributed to differences in study design, methodology, and patient populations.
-
Episcleral Venous Pressure: this compound has been shown to cause a reduction in episcleral venous pressure, which can contribute to a decrease in IOP by facilitating the drainage of aqueous humor from the conventional outflow pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of aqueous humor dynamics as reported in various clinical studies.
| Parameter | This compound Concentration | Mean Reduction | Study Population | Reference |
| Intraocular Pressure (IOP) | 0.5% | 27.4% (6.8 mmHg) | Ocular Hypertensive | |
| 1.0% | 31.3% (7.6 mmHg) | Ocular Hypertensive | ||
| 1.0% | 33.9% (10.10 mmHg) | Ocular Hypertensive | ||
| Aqueous Flow | 0.5% | 0.3 µL/min | Ocular Hypertensive | |
| Fluorophotometric Outflow Facility | 0.5% | 0.09-0.10 µL/min/mmHg | Ocular Hypertensive | |
| Uveoscleral Outflow | 0.5% | -0.47 µL/min (Decrease) | Ocular Hypertensive | |
| Episcleral Venous Pressure | 0.5% | 1.0 mmHg | Ocular Hypertensive |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effects of this compound on aqueous humor dynamics.
Fluorophotometry for Aqueous Flow Measurement
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.
Principle: A fluorescent tracer (sodium fluorescein) is introduced into the anterior chamber. The rate at which the fluorescence diminishes over time is proportional to the rate of aqueous humor turnover.
Step-by-Step Protocol:
-
Baseline Measurement: A baseline scan of the anterior chamber is performed using a scanning ocular fluorophotometer to measure background fluorescence.
-
Fluorescein Instillation: A standardized volume and concentration of sodium fluorescein solution (e.g., 15 µL of 2.0%) is instilled into the lower conjunctival sac.
-
Incubation and Washout: The fluorescein is allowed to penetrate the cornea for a specific duration (e.g., 30 seconds), followed by a thorough washout with a balanced salt solution to remove excess dye from the ocular surface.
-
Serial Fluorophotometry Scans: Serial scans of the anterior chamber are performed at predetermined time intervals (e.g., every 10-20 minutes) for several hours. The instrument measures the concentration of fluorescein in the anterior chamber.
-
Data Analysis: The rate of decrease in fluorescein concentration is calculated from the serial measurements. This rate, along with the volume of the anterior chamber, is used to calculate the aqueous humor flow rate (in µL/min).
Caption: A generalized workflow for measuring aqueous humor flow using fluorophotometry.
Tonography for Aqueous Outflow Facility Measurement
Tonography is a non-invasive clinical and research tool used to estimate the facility of aqueous humor outflow through the trabecular meshwork.
Principle: A weighted tonometer is placed on the cornea for a set duration (typically 4 minutes). The continuous pressure exerted by the tonometer increases the IOP, forcing aqueous humor out of the eye at an increased rate. The rate of IOP decay during this period is used to calculate the outflow facility.
Step-by-Step Protocol:
-
Patient Positioning and Anesthesia: The patient is positioned comfortably in a supine position. A topical anesthetic is applied to the cornea.
-
Baseline IOP Measurement: The baseline intraocular pressure is measured using a calibrated tonometer (e.g., Goldmann applanation tonometer).
-
Tonography Procedure:
-
A sanitized electronic Schiøtz tonometer or a pneumatonometer with a tonography function is gently placed on the central cornea.
-
The instrument continuously records the intraocular pressure for a duration of 2 to 4 minutes. The patient is instructed to fixate on a target to minimize eye movement.
-
-
Data Acquisition and Analysis:
-
The tonography tracing, a continuous recording of IOP over time, is obtained.
-
The initial and final stable IOP readings during the tonography period are determined.
-
The outflow facility (C) is calculated using the Friedenwald formula, which relates the change in ocular volume to the change in IOP, taking into account the ocular rigidity. The formula is: C = (ΔV) / (AvgP * t), where ΔV is the change in ocular volume, AvgP is the average pressure during tonography, and t is the duration of the measurement.
-
Conclusion
This compound remains a significant agent in the ophthalmologist's armamentarium for managing elevated intraocular pressure. Its primary mechanism of action, the suppression of aqueous humor formation via alpha-2 adrenergic receptor stimulation, is well-established. While its effects on aqueous outflow are more complex and may involve a reduction in episcleral venous pressure, the net result is a potent and rapid lowering of IOP. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new IOP-lowering therapies. A thorough understanding of the intricate dynamics of aqueous humor and the pharmacological modulation thereof is essential for advancing the treatment of glaucoma and other ocular hypertensive conditions.
References
Systemic Absorption of Apraclonidine from Ophthalmic Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine, a potent α2-adrenergic receptor agonist, is primarily utilized in ophthalmology to manage intraocular pressure (IOP). Administered as a topical ophthalmic solution, its primary therapeutic effect is localized to the eye. However, like all topically applied ocular medications, a fraction of the administered dose can bypass ocular tissues and enter the systemic circulation, leading to potential systemic effects. This technical guide provides an in-depth analysis of the systemic absorption of this compound following ophthalmic administration, compiling available pharmacokinetic data, detailing relevant experimental protocols, and visualizing associated physiological pathways.
Pharmacokinetic Profile: Systemic Exposure
Following topical administration, this compound is absorbed systemically, primarily through the conjunctival vessels and the nasolacrimal duct, which drains into the highly vascularized nasal mucosa. This absorption results in detectable plasma concentrations of the drug.
Quantitative Pharmacokinetic Data
A key study in healthy volunteers provides the most direct evidence of the systemic absorption of this compound. The prescribing information for Iopidine® 0.5% details a study where one drop of the solution was administered three times a day to both eyes for 10 days. The resulting plasma concentrations are summarized below.[1][2][3]
| Parameter | Value | Unit | Study Population | Dosing Regimen | Source |
| Mean Peak Plasma Concentration (Cmax) | 0.9 | ng/mL | Healthy Volunteers | 1 drop of 0.5% solution TID in both eyes for 10 days | [1][2] |
| Mean Trough Plasma Concentration | 0.5 | ng/mL | Healthy Volunteers | 1 drop of 0.5% solution TID in both eyes for 10 days | |
| Elimination Half-Life (t1/2) | ~8 | hours | Healthy Volunteers | 1 drop of 0.5% solution TID in both eyes for 10 days |
These data confirm that chronic ophthalmic dosing of this compound leads to sustained systemic exposure. The relatively short half-life suggests that the drug is cleared from the systemic circulation within a reasonable timeframe after cessation of use.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of ophthalmic drugs are crucial for the interpretation and replication of results. While the full study report for the pivotal human pharmacokinetic study of this compound is not publicly available, a representative protocol can be constructed based on common practices for such studies and available information.
Representative Clinical Pharmacokinetic Study Protocol
Objective: To determine the systemic bioavailability and pharmacokinetic profile of this compound following topical ophthalmic administration in healthy adult volunteers.
Study Design:
-
Type: An open-label, single-center, pharmacokinetic study.
-
Population: A cohort of healthy adult male and female volunteers (typically 12-24 subjects).
-
Inclusion Criteria: Age 18-55 years, no history of ocular or systemic diseases, no concurrent medications, and normal baseline ophthalmological examination.
-
Exclusion Criteria: Known hypersensitivity to this compound or other α2-agonists, cardiovascular or respiratory disease, pregnancy, or lactation.
Dosing Regimen:
-
One drop of 0.5% this compound hydrochloride ophthalmic solution administered to each eye, three times daily for a period of 10 days.
Sample Collection:
-
Blood Sampling: Venous blood samples (approximately 5 mL) would be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling Timepoints:
-
Day 1 (First Dose): Pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
-
Day 10 (Steady State): Pre-dose (0 hour), and at the same time points as Day 1 to assess steady-state pharmacokinetics. Trough concentrations would be measured just before the morning dose on several days leading up to Day 10.
-
Sample Processing and Analysis:
-
Blood samples would be centrifuged to separate plasma, which would then be stored at -20°C or lower until analysis.
-
A validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be used to quantify this compound concentrations in plasma.
Representative Bioanalytical Method: LC-MS/MS for a Similar Compound (Clonidine)
Due to the lack of a publicly available, validated analytical method specifically for this compound in human plasma, a representative method for the structurally similar compound, clonidine, is described below. This methodology illustrates the principles that would be applied to this compound analysis.
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
Protein Precipitation: A small volume of plasma (e.g., 100 µL) is mixed with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., a deuterated analog of the drug).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system is used.
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate the analyte from other components in the sample extract.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored to ensure selectivity and sensitivity.
-
Validation: The method would be validated according to ICH guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effect on intraocular pressure by acting as a selective α2-adrenergic receptor agonist in the ciliary body of the eye. Its systemic effects are also mediated through its interaction with α2-adrenergic receptors in various tissues.
Ocular Mechanism of Action
In the eye, this compound's primary action is to reduce the production of aqueous humor. This is achieved through the activation of α2-adrenergic receptors on the ciliary epithelium.
Systemic Absorption and Distribution Workflow
The journey of this compound from the eye to the systemic circulation involves several steps, which can be visualized as follows:
Systemic Side Effects
The systemic absorption of this compound can lead to a range of side effects, which are generally mild and transient in adults but can be more pronounced in pediatric patients. These adverse effects are consistent with the known pharmacology of α2-adrenergic agonists.
Common Systemic Side Effects in Adults:
-
Dry mouth
-
Fatigue
-
Headache
-
Drowsiness
Systemic Side Effects of Concern in Pediatrics:
-
Lethargy
-
Bradycardia (slow heart rate)
-
Hypotension (low blood pressure)
-
Respiratory depression
The increased susceptibility of infants and young children to the central nervous system depressant effects of this compound is thought to be due to an immature blood-brain barrier and differences in drug metabolism and distribution.
Conclusion
While this compound is an effective topical agent for lowering intraocular pressure, its use is associated with systemic absorption and the potential for systemic side effects. The pharmacokinetic data from studies in healthy volunteers confirm that measurable plasma concentrations are achieved with regular ophthalmic use. Understanding the pathways of absorption, the mechanism of action, and the potential for systemic adverse events is critical for the safe and effective use of this medication, particularly in vulnerable populations such as children. Further research to fully characterize the systemic disposition of this compound and to develop strategies to minimize its systemic uptake would be beneficial.
References
Apraclonidine: An In-Depth Examination of its In Vivo Half-Life and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine, a potent α2-adrenergic receptor agonist, is primarily utilized in ophthalmology to mitigate intraocular pressure. Its efficacy is intrinsically linked to its pharmacokinetic profile, specifically its systemic absorption, half-life, and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of this compound's half-life and metabolism in vivo. While robust data exists for its half-life and systemic exposure following topical administration, detailed information on its metabolic pathways remains limited in publicly available literature.
Pharmacokinetic Profile of this compound
Following topical ophthalmic administration, this compound is systemically absorbed, leading to measurable plasma concentrations. The key pharmacokinetic parameters are summarized below.
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Dosing Regimen | Source(s) |
| Elimination Half-life | 8 hours | Human | 0.5% ophthalmic solution | [1][2] |
| Mean Peak Plasma Concentration (Cmax) | 0.9 ng/mL | Human | One drop of 0.5% solution three times a day in both eyes for 10 days | [1][3] |
| Mean Trough Plasma Concentration (Cmin) | 0.5 ng/mL | Human | One drop of 0.5% solution three times a day in both eyes for 10 days | [1] |
In Vivo Half-Life Determination
The elimination half-life of this compound has been consistently reported to be approximately 8 hours in humans following topical administration of a 0.5% ophthalmic solution. This value is crucial for establishing appropriate dosing intervals to maintain therapeutic efficacy.
Experimental Protocol: Determination of Plasma Concentration
While specific, detailed protocols for the determination of this compound's half-life are not extensively published, the methodology for quantifying its plasma concentrations has been described. A key analytical technique employed is gas chromatography with electron-capture detection.
Methodology: Gas Chromatography-Electron Capture Detection (GC-ECD)
-
Sample Collection: Whole blood samples are collected from subjects at various time points following drug administration.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma fraction, which is then stored frozen until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
An internal standard is added to the plasma samples.
-
The plasma is alkalinized, and this compound and the internal standard are extracted into an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
The organic layer is separated and may undergo further purification steps.
-
The final organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the gas chromatograph.
-
-
Derivatization: To enhance volatility and sensitivity for GC-ECD analysis, the extracted this compound is often derivatized. This involves a chemical reaction to introduce an electron-capturing group onto the molecule.
-
Gas Chromatography (GC) Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with an appropriate capillary column.
-
The column separates this compound from other components based on its volatility and interaction with the stationary phase.
-
An electron capture detector (ECD), which is highly sensitive to halogenated compounds, is used for detection.
-
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the this compound derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.
The following diagram illustrates a generalized workflow for this analytical process.
Metabolism of this compound
The metabolic fate of this compound in vivo is not well-elucidated in the available scientific literature. Major drug information databases frequently state that the metabolism is "not available" or not fully characterized.
Potential Metabolic Pathways: A Hypothetical Model Based on Clonidine
Given the structural similarity of this compound to clonidine, it is plausible that it undergoes similar metabolic transformations. Clonidine is partially metabolized in the liver. The primary metabolic reactions for clonidine involve hydroxylation followed by conjugation. Therefore, a hypothetical metabolic pathway for this compound could involve the following steps:
-
Phase I Metabolism (Oxidation): The aromatic ring of this compound could be hydroxylated by cytochrome P450 (CYP) enzymes in the liver.
-
Phase II Metabolism (Conjugation): The resulting hydroxylated metabolite, or the parent drug itself, could then be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble compounds that can be readily excreted.
The following diagram illustrates this hypothetical metabolic pathway. It is crucial to note that this is a speculative model based on an analogous compound and has not been experimentally verified for this compound.
Signaling Pathway of this compound's Therapeutic Action
This compound exerts its therapeutic effect by acting as a selective agonist for α2-adrenergic receptors. This interaction triggers a signaling cascade that ultimately reduces intraocular pressure. The primary mechanism of action is the reduction of aqueous humor production.
The signaling pathway is initiated by the binding of this compound to α2-adrenergic receptors on the ciliary body epithelium. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels is thought to be the key step that leads to decreased aqueous humor secretion.
Conclusion
References
Apraclonidine in Glaucoma: A Technical Guide to its Research History and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the research history of apraclonidine, a cornerstone in the pharmacological management of glaucoma. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and the methodologies that have defined its clinical use. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction: A Look Back at this compound's Role in Glaucoma Therapy
This compound, an alpha-2 adrenergic agonist, emerged as a significant therapeutic agent for glaucoma, primarily for the short-term reduction of intraocular pressure (IOP). Its development marked a key advancement in understanding the role of the adrenergic system in aqueous humor dynamics. While its long-term use is limited by tachyphylaxis and local side effects, this compound remains a valuable tool in preventing IOP spikes following ophthalmic laser procedures and as an adjunctive therapy in patients on maximally tolerated medical treatment.[1][2] This guide will explore the foundational research that established its efficacy and safety profile.
Mechanism of Action: An Alpha-2 Adrenergic Agonist
This compound is a relatively selective alpha-2 adrenergic receptor agonist.[3] Its primary mechanism for lowering IOP is a dual effect on aqueous humor dynamics:
-
Reduction of Aqueous Humor Production: this compound stimulates alpha-2 adrenergic receptors on the ciliary body, which leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key signaling molecule in aqueous humor secretion. The decrease in cAMP ultimately results in a suppressed rate of aqueous humor formation.
-
Increase in Uveoscleral Outflow: While the primary mechanism is the reduction of aqueous humor production, some evidence suggests that this compound may also enhance the outflow of aqueous humor through the uveoscleral pathway.
This dual action leads to a significant reduction in intraocular pressure. The onset of action is typically within one hour, with maximal IOP reduction occurring approximately three to five hours after instillation.[4]
Signaling Pathway of this compound
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been established through numerous clinical trials. The following tables summarize key quantitative findings.
Table 1: Dose-Response Relationship of this compound in Lowering IOP
| This compound Concentration | Mean IOP Reduction (%) | Mean IOP Reduction (mmHg) | Study Population | Study Duration |
| 0.125% | - | - | 20 patients with elevated IOP | 1 week |
| 0.25% | 27% (relative to vehicle) | 8.7 mmHg (from baseline of 24.9 mmHg) | 20 patients with elevated IOP | 1 week |
| 0.5% | 27% (relative to vehicle) | 8.7 mmHg (from baseline of 24.9 mmHg) | 20 patients with elevated IOP | 1 week |
| 1.0% | 31.3% | 7.6 mmHg | 17 subjects with increased IOP | - |
Data compiled from a double-masked, cross-over, dose-response study.[5]
Table 2: Efficacy of this compound as an Adjunctive Therapy
| Treatment Group | N | Successful IOP Control at 90 Days (%) | Mean Additional IOP Reduction |
| This compound 0.5% | 86 | 60% | ≥20% from baseline |
| Placebo | 88 | 32% | - |
Data from a prospective, 90-day, multicentered, placebo-controlled study in patients on maximally tolerated medical therapy.
Table 3: Long-Term Efficacy and Tachyphylaxis of this compound 0.5%
| Follow-up Duration | Patients Remaining on Medication (%) | Reason for Discontinuation: Side Effects (%) | Reason for Discontinuation: Ineffectiveness (Tachyphylaxis) (%) | Overall IOP Lowering (%) |
| Up to 35 weeks | 46% | 23% | 31% | - |
| Up to 24 months | - | - | 21% | 19-26% |
Data compiled from long-term retrospective and prospective studies.
Table 4: Common Adverse Events Associated with this compound Use
| Adverse Event | Incidence Rate (%) | Study Population |
| Ocular | ||
| Conjunctival Hyperemia | 12.8% | 86 patients on adjunctive therapy |
| Pruritus | Leading cause of discontinuation | - |
| Tearing | Leading cause of discontinuation | - |
| Discomfort | Leading cause of discontinuation | - |
| Lid Edema | Leading cause of discontinuation | - |
| Foreign Body Sensation | Leading cause of discontinuation | - |
| Allergic Reaction | ~21% (0.5% solution), 48% (1% solution) | 174 patients, 64 patients |
| Systemic | ||
| Dry Mouth | 4.7% - 10% | 86 patients, General clinical studies |
| Dry Nose | 30% (transient) | 20 patients in a dose-response study |
Key Experimental Protocols
The following sections outline the methodologies of pivotal experiments that have shaped our understanding of this compound.
Dose-Response Clinical Trial Protocol
A representative dose-response study followed a double-masked, cross-over design to evaluate the efficacy and safety of different concentrations of this compound.
-
Study Population: 20 patients with elevated intraocular pressure.
-
Treatments: this compound hydrochloride at concentrations of 0.125%, 0.25%, and 0.5%, and a vehicle control.
-
Administration: Bilateral instillation of one drop every 12 hours for one week for each treatment arm.
-
Washout Period: A two-week washout period was implemented between each one-week treatment session.
-
Measurements:
-
Intraocular pressure (IOP) was measured at 2, 5, and 8 hours after the initial dose, and on day 2 and day 8.
-
Other parameters monitored included pupillary diameter, interpalberal fissure width, blood pressure, and pulse.
-
-
Outcome Measures: The primary outcome was the change in IOP from baseline and compared to the vehicle control.
Experimental Workflow for a Dose-Response Clinical Trial
Animal Models for Glaucoma Research
Rabbit models have been instrumental in the preclinical evaluation of anti-glaucoma medications like this compound. Elevated IOP can be induced through several methods to mimic glaucomatous conditions.
-
Induction of Ocular Hypertension:
-
Injection of Viscoelastic Substances: Intracameral injections of substances like carbomer or methylcellulose can obstruct aqueous outflow, leading to a stable increase in IOP. For instance, repeated daily injections of 0.1 mL of 0.25% carbomer for two consecutive days can raise the mean IOP to approximately 38.3 ± 1 mmHg.
-
Laser Photocoagulation: Argon laser application to the trabecular meshwork can induce sclerosis and block aqueous humor outflow, resulting in elevated IOP.
-
Steroid-Induced Glaucoma: Subconjunctival injections of corticosteroids like dexamethasone can produce a model of glucocorticoid-induced glaucoma.
-
Saline Injection into Episcleral Veins: Injection of hypertonic saline into the episcleral veins can increase resistance to aqueous outflow.
-
-
Drug Efficacy Testing:
-
Once a stable model of ocular hypertension is established, the test compound (e.g., this compound) is administered topically.
-
IOP is measured at regular intervals using a tonometer calibrated for the specific animal model.
-
The reduction in IOP is compared to a vehicle-treated control group.
-
Logical Relationship of this compound's Clinical Utility
Conclusion
The research history of this compound provides a clear example of targeted drug development for glaucoma. Its well-defined mechanism of action, centered on the alpha-2 adrenergic receptor and subsequent reduction in aqueous humor production, has been thoroughly vetted through rigorous clinical trials. While its clinical utility is primarily in the short-term management of IOP, the foundational studies of this compound have paved the way for the development of newer, more selective adrenergic agonists with improved long-term efficacy and side-effect profiles. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed overview of the core scientific principles and experimental evidence that underpin the use of this compound in glaucoma therapy.
References
- 1. Long term effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound. A one-week dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Apraclonidine Ophthalmic Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, quality control, and analysis of apraclonidine ophthalmic solutions for laboratory use. The information is intended to guide researchers in formulating this compound solutions with appropriate physicochemical properties for experimental studies.
Introduction
This compound is a relatively selective alpha-2-adrenergic agonist that is used to lower intraocular pressure.[1][2] It works by decreasing the production of aqueous humor within the eye.[1][2] Commercially available ophthalmic solutions of this compound are typically found in concentrations of 0.5% and 1%.[3] For laboratory and research purposes, it is often necessary to prepare these solutions extemporaneously. This document outlines the procedures for preparing this compound ophthalmic solutions and the analytical methods for ensuring their quality and stability.
Mechanism of Action
This compound selectively stimulates alpha-2 adrenergic receptors in the eye. This stimulation leads to a reduction in the formation of aqueous humor, the fluid inside the eye. The precise mechanism is believed to involve the constriction of afferent blood vessels in the ciliary body, which is responsible for producing this fluid. By decreasing the rate of aqueous humor production, this compound effectively lowers intraocular pressure.
Formulation of this compound Ophthalmic Solution
The following tables summarize the components for preparing 0.5% and 1% this compound ophthalmic solutions, based on commercially available formulations.
Table 1: Formulation for 0.5% this compound Ophthalmic Solution
| Component | Concentration (per mL) | Purpose |
| This compound Hydrochloride | 5.75 mg (equivalent to 5 mg this compound base) | Active Pharmaceutical Ingredient |
| Sodium Acetate | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity Agent |
| Benzalkonium Chloride | 0.1 mg (0.01%) | Preservative |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 4.4 - 7.8 | pH Adjustment |
| Purified Water | q.s. to 1 mL | Vehicle |
Table 2: Formulation for 1% this compound Ophthalmic Solution
| Component | Concentration (per mL) | Purpose |
| This compound Hydrochloride | 11.5 mg (equivalent to 10 mg this compound base) | Active Pharmaceutical Ingredient |
| Sodium Acetate | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity Agent |
| Benzalkonium Chloride | 0.1 mg (0.01%) | Preservative |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 4.4 - 7.8 | pH Adjustment |
| Purified Water | q.s. to 1 mL | Vehicle |
Experimental Protocols
Preparation of 100 mL of 0.5% this compound Ophthalmic Solution
This protocol describes the extemporaneous compounding of a sterile 0.5% this compound ophthalmic solution.
Materials:
-
This compound Hydrochloride, USP grade
-
Sodium Acetate, anhydrous, USP grade
-
Sodium Chloride, USP grade
-
Benzalkonium Chloride solution (e.g., 17%)
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) solutions
-
Sterile, purified water
-
Sterile 100 mL volumetric flask
-
Sterile graduated cylinders and pipettes
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
0.22 µm sterile syringe filter
-
Sterile ophthalmic dropper bottles
Procedure:
-
Aseptic Environment: All compounding procedures must be performed in a laminar airflow hood using aseptic techniques to ensure sterility.
-
Dissolution of Ingredients:
-
In a sterile beaker containing approximately 80 mL of sterile, purified water and a sterile magnetic stir bar, add and dissolve 0.575 g of this compound Hydrochloride.
-
Add an appropriate amount of Sodium Acetate and Sodium Chloride to achieve the desired buffer capacity and tonicity. The exact amounts should be calculated to render the final solution isotonic (260-320 mOsm/L).
-
Add the required volume of Benzalkonium Chloride solution to achieve a final concentration of 0.01%.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to between 4.4 and 7.8 using 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide as needed.
-
-
Final Volume Adjustment:
-
Transfer the solution to a 100 mL sterile volumetric flask.
-
Rinse the beaker with a small amount of sterile, purified water and add it to the volumetric flask.
-
Add sterile, purified water to bring the final volume to 100 mL.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution directly into sterile ophthalmic dropper bottles.
-
-
Labeling and Storage:
-
Label the bottles with the name of the solution, concentration, date of preparation, and a beyond-use date.
-
Store the solution at 2°C to 25°C (36°F to 77°F) and protect from light.
-
Quality Control Protocols
Sterility testing is crucial to ensure the absence of microbial contamination. This can be performed according to USP <71> guidelines.
Method: Direct Inoculation or Membrane Filtration.
-
Direct Inoculation: Aseptically transfer a specified volume of the ophthalmic solution into two types of growth media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi). Incubate for a specified period (typically 14 days) and observe for any signs of microbial growth.
-
Membrane Filtration: Filter the ophthalmic solution through a sterile 0.45 µm membrane filter. The filter is then rinsed and transferred to the growth media as described above.
The osmolarity of the solution should be measured to ensure it is within the isotonic range for ophthalmic use (typically 260-320 mOsm/L).
Method: Freezing Point Depression Osmometry.
-
Calibrate the osmometer using standard solutions.
-
Measure the freezing point depression of a sample of the prepared this compound solution.
-
The instrument will convert the freezing point depression to an osmolarity reading.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to determine the concentration of this compound and to detect any degradation products.
Table 3: Example HPLC Parameters for this compound Assay
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0, 0.05 M) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound hydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Dilute the prepared ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the peak area of this compound in the sample chromatogram to that of the standard to determine the concentration. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Conclusion
The preparation of this compound ophthalmic solutions for laboratory use requires careful attention to formulation, sterility, and quality control. The protocols outlined in these application notes provide a framework for researchers to compound these solutions in a manner that ensures their suitability for experimental studies. Adherence to aseptic techniques and rigorous analytical testing are paramount to the successful and safe use of these preparations.
References
Application Notes and Protocols: Apraclonidine Dosage for Animal Models of Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction Apraclonidine is a potent, relatively selective alpha-2 adrenergic receptor agonist used in glaucoma therapy to lower intraocular pressure (IOP).[1][2] Its primary mechanism involves the reduction of aqueous humor production and an increase in uveoscleral outflow.[3][4] In preclinical research, this compound serves as a critical tool for studying glaucoma pathogenesis and evaluating novel therapeutic agents in various animal models. These application notes provide a comprehensive overview of this compound dosages, experimental protocols, and key considerations for its use in animal models of glaucoma.
Mechanism of Action
This compound hydrochloride acts as a selective alpha-2-adrenergic agonist.[2] When administered topically to the eye, it binds to alpha-2 receptors located in the ciliary body epithelium. This binding initiates a signaling cascade that suppresses adenylate cyclase activity, leading to reduced cyclic AMP (cAMP) levels and a subsequent decrease in aqueous humor production. Additionally, this compound is understood to enhance uveoscleral outflow, providing a dual mechanism for IOP reduction.
References
In Vitro Efficacy of Apraclonidine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for key in vitro assays to determine the efficacy of Apraclonidine, a selective alpha-2 adrenergic agonist. This compound's primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which is a critical pathway in its therapeutic effects, such as reducing intraocular pressure.
Introduction to this compound and its Mechanism of Action
This compound is a potent and relatively selective alpha-2 adrenergic receptor agonist.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase through the activation of an inhibitory G-protein (Gi). This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. This signaling cascade is the foundation for the in vitro assays described herein to quantify the efficacy of this compound.
Key In Vitro Assays for this compound Efficacy
The in vitro evaluation of this compound's efficacy primarily relies on three key assays:
-
Radioligand Binding Assay: To determine the binding affinity of this compound to the alpha-2 adrenergic receptor.
-
cAMP Functional Assay: To measure the functional consequence of receptor activation by quantifying the inhibition of cAMP production.
-
GTPγS Binding Assay: To assess the activation of the Gi protein coupled to the alpha-2 adrenergic receptor.
These assays provide a comprehensive profile of this compound's interaction with its target receptor and its downstream signaling effects.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound's efficacy as determined by in vitro assays.
| Assay Type | Parameter | Value | Receptor Subtype | Cell Line/System |
| Radioligand Binding Assay | Ki | 4.5 nM | Alpha-2B Adrenergic Receptor | Not specified in the available search results.[2] |
| cAMP Functional Assay | IC50 | Data not available | Alpha-2A Adrenergic Receptor | CHO-K1 cells expressing human alpha-2A adrenergic receptor |
| GTPγS Binding Assay | EC50 | Data not available | Alpha-2A Adrenergic Receptor | CHO-K1 cells expressing human alpha-2A adrenergic receptor |
Note: Specific IC50 and EC50 values for this compound in cAMP and GTPγS binding assays were not available in the provided search results. The protocols below describe how these values would be determined experimentally.
Signaling Pathway of this compound
The binding of this compound to the alpha-2 adrenergic receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the alpha-2 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Radioligand binding assay workflow.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human alpha-2A adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine (a selective alpha-2 adrenergic antagonist).
-
Non-specific Ligand: Phentolamine or unlabeled Rauwolscine.
-
Test Compound: this compound hydrochloride.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL Binding Buffer, 25 µL [3H]-Rauwolscine, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL of 10 µM Phentolamine, 25 µL [3H]-Rauwolscine, 50 µL Cell Membranes.
-
Competition Binding: 25 µL of this compound at various concentrations, 25 µL [3H]-Rauwolscine, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cAMP in response to adenylyl cyclase stimulation.
Experimental Workflow:
Caption: cAMP functional assay workflow.
Materials:
-
Cells: CHO-K1 cells stably expressing the human alpha-2A adrenergic receptor.
-
Cell Culture Medium: Ham's F-12 with 10% FBS.
-
Stimulation Agent: Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound hydrochloride.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Seeding: Seed the CHO-K1 cells in a 96-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add Forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of Forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal Forskolin-stimulated cAMP response, using non-linear regression.
-
Protocol 3: [35S]GTPγS Binding Assay
This functional assay measures the activation of Gi proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi subunits upon receptor stimulation by this compound.
Experimental Workflow:
Caption: GTPγS binding assay workflow.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human alpha-2A adrenergic receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound hydrochloride.
-
Guanine Nucleotide: Guanosine 5'-diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Methodology:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound.
-
Cell membranes (5-20 µg of protein per well).
-
GDP (e.g., 10 µM final concentration).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM final concentration) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response) against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding, using non-linear regression.
-
References
Application Notes and Protocols for Studying Adrenergic Receptors Using Apraclonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apraclonidine
This compound is a potent and relatively selective α2-adrenergic receptor agonist that is structurally related to clonidine.[1][2][3] This structural modification, the addition of a para-amino group, reduces its ability to cross the blood-brain barrier, thereby minimizing systemic cardiovascular effects commonly associated with other α2-agonists.[2][3] Primarily utilized in ophthalmology to lower intraocular pressure (IOP) in patients with glaucoma, this compound's mechanism of action involves a dual effect: reducing the production of aqueous humor and increasing its uveoscleral outflow. Its pharmacological profile, characterized by high affinity for α2-adrenergic receptors and weak partial agonism at α1-adrenergic receptors, makes it a valuable tool for researchers studying the physiological and pathological roles of these receptors.
This compound's selectivity for the α2-adrenergic receptor subtypes allows for the targeted investigation of their downstream signaling pathways, primarily the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Its weak α1-agonist activity can also be exploited experimentally, for instance, in the diagnosis of Horner's syndrome, where denervation leads to an upregulation and supersensitivity of α1-receptors.
These application notes provide a comprehensive overview of the use of this compound as a pharmacological tool, including its binding affinity and functional potency at various adrenergic receptor subtypes, along with detailed protocols for key in vitro assays.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for various adrenergic receptor subtypes. This data is essential for designing and interpreting experiments aimed at characterizing adrenergic receptor function.
Table 1: this compound Binding Affinities (Ki) for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species | Source |
| α1A | 2.9 | Human | |
| α1B | Data not available | ||
| α1D | Data not available | ||
| α2A | 2.82 - 3.16 | Human | |
| α2B | 114.82 | Human | |
| α2C | 302.0 | Human |
Table 2: this compound Functional Potency (EC50/IC50) at Adrenergic Receptors
| Receptor Subtype | Assay Type | Potency (EC50/IC50) (nM) | Cellular/Tissue System | Effect | Source |
| α2A (presumed) | Vasoconstriction | 13.0 | Porcine Ciliary Artery | Contraction | |
| α1 Subtypes | Data not available | ||||
| α2B | Data not available | ||||
| α2C | Data not available |
Signaling Pathways
This compound primarily exerts its effects through the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o). Upon activation, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Its weak agonist activity at α1-adrenergic receptors involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Caption: Signaling pathways of this compound at α2 and α1-adrenergic receptors.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with adrenergic receptors are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using a competitive binding assay.
Caption: Workflow for a radioligand binding assay to determine this compound's affinity.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-RX821002, a selective α2-antagonist).
-
This compound hydrochloride.
-
Non-specific ligand (e.g., 10 µM phentolamine).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Scintillation fluid and vials.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the desired α2-adrenergic receptor subtype. Homogenize cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand (at a concentration near its Kd) and 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of radioligand and 50 µL of non-specific ligand.
-
Competitive Binding: 50 µL of radioligand and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
-
Initiate Reaction: Add 100 µL of the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing α2-adrenergic receptors.
Caption: Workflow for a cAMP functional assay to determine this compound's potency.
Materials:
-
A cell line expressing the α2-adrenergic receptor subtype of interest (e.g., CHO, HEK293).
-
Cell culture medium.
-
This compound hydrochloride.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate at an appropriate density and grow them to confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Treatment: Add this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.
-
Stimulation: After a brief incubation with this compound (e.g., 10 minutes), add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that causes 50% of its maximal inhibition) using non-linear regression.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the weak α1-agonist activity of this compound by detecting changes in intracellular calcium levels.
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
A cell line expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293, CHO).
-
Cell culture medium.
-
This compound hydrochloride.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black, clear-bottom plate and grow them to near confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Using the plate reader's injection system, add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the wells.
-
Kinetic Measurement: Immediately after agonist addition, measure the fluorescence intensity kinetically over a period of 1-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the change in fluorescence (or the ratio of emissions at two wavelengths for ratiometric dyes like Fura-2) against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of adrenergic receptors, particularly the α2 subtypes. Its high selectivity and peripheral action allow for targeted studies of receptor function and signaling. The protocols provided herein offer a framework for researchers to quantitatively assess the interaction of this compound with adrenergic receptors, contributing to a deeper understanding of their role in health and disease and aiding in the development of novel therapeutics.
References
Application Notes and Protocols: Apraclonidine in Combination with Other Glaucoma Medications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine, a selective alpha-2 adrenergic agonist, is an important therapeutic agent in the management of glaucoma. It primarily lowers intraocular pressure (IOP) by reducing aqueous humor production and increasing uveoscleral outflow.[1] While effective as a short-term adjunctive therapy, its long-term use can be limited by tachyphylaxis.[1] Consequently, this compound is often used in combination with other classes of glaucoma medications to achieve target IOP levels and to manage patients on maximally tolerated medical therapy.[2][3] These application notes provide a detailed overview of the use of this compound in combination with beta-blockers, prostaglandin analogs, and carbonic anhydrase inhibitors, summarizing key clinical data and experimental protocols.
Mechanism of Action: Signaling Pathways
This compound exerts its IOP-lowering effect through the activation of alpha-2 adrenergic receptors in the ciliary body. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in aqueous humor secretion. The combined use of this compound with other glaucoma medications targets different pathways involved in aqueous humor dynamics to achieve a more potent IOP-lowering effect.
This compound in Combination with Beta-Blockers
The combination of this compound with a beta-blocker, such as timolol, has been shown to provide an additive effect in lowering IOP. Both drug classes reduce aqueous humor production, but through different receptor pathways, leading to a greater combined efficacy.
Quantitative Data Summary
| Study | Combination Therapy | Patient Population | Baseline IOP (mmHg) on Timolol | Additional Mean IOP Reduction with this compound (mmHg) | Key Adverse Events with Combination |
| This compound Adjunctive Therapy Study Group | 0.5% this compound BID + 0.5% Timolol BID | Open-angle glaucoma or ocular hypertension | 22-30 | 2.5 - 3.3 (at 8 AM) and 4.7 - 5.2 (at 11 AM) | Ocular sensitivity, dry mouth |
| Morrison & Robin (1989) | 1.0% this compound BID + 0.5% Timolol BID | Patients with elevated IOP | Not specified | Significant additional lowering over timolol alone (P < 0.001) | No significant change in pulse or blood pressure |
Experimental Protocol: this compound Adjunctive Therapy Study
Objective: To compare the IOP-lowering efficacy of 0.5% and 1.0% this compound hydrochloride when used as an adjunct to 0.5% timolol maleate.
Study Design: A multicenter, randomized, double-masked clinical trial.
Patient Population: 129 patients with open-angle glaucoma or ocular hypertension who were already using 0.5% timolol maleate twice daily for at least 4 weeks and had an 8 AM IOP between 22 mmHg and 30 mmHg.
Methodology:
-
Baseline: Patients on a stable regimen of 0.5% timolol twice daily had their baseline 8 AM IOP measured.
-
Randomization: Patients were randomly assigned to receive either 0.5% or 1.0% this compound twice daily in addition to their ongoing timolol therapy.
-
Treatment: Patients continued their timolol regimen and self-administered the assigned concentration of this compound twice daily for 90 days.
-
IOP Measurement: IOP was measured at 8 AM (before the morning dose) and 11 AM (3 hours after the morning dose) on days 14 and 90, and at 8 AM only on day 45.
-
Safety Assessment: Ocular and non-ocular side effects were monitored throughout the study.
This compound in Combination with Prostaglandin Analogs
Prostaglandin analogs, such as latanoprost, are often a first-line treatment for glaucoma, primarily increasing the uveoscleral outflow of aqueous humor.[4] The addition of this compound, which reduces aqueous production, would theoretically provide a complementary mechanism of action for further IOP reduction. However, there is a notable lack of published, large-scale, randomized controlled trials specifically evaluating the long-term efficacy and safety of this compound as an adjunctive therapy to prostaglandin analogs for chronic glaucoma management. While some reviews mention the potential for combination therapy with alpha-agonists and prostaglandin analogs, they do not provide specific data for this compound.
Researchers and drug development professionals should be aware of this gap in the literature. Future clinical trials are warranted to establish the clinical utility of this combination.
This compound in Combination with Carbonic Anhydrase Inhibitors
Topical carbonic anhydrase inhibitors (CAIs), such as dorzolamide, reduce IOP by decreasing aqueous humor production through the inhibition of the carbonic anhydrase enzyme in the ciliary body. Similar to beta-blockers, CAIs share a mechanism of reducing aqueous inflow with this compound.
Quantitative Data Summary
There is limited data from long-term studies on the adjunctive use of this compound with topical CAIs for chronic glaucoma management. One study noted that adding this compound to a regimen that already includes a beta-blocker and a carbonic anhydrase inhibitor may not yield significant additional IOP reduction, as all three agents suppress aqueous production.
A study by Holmwood et al. (2003) compared the efficacy of 2% dorzolamide and 0.5% this compound in preventing early post-operative IOP increase following phacoemulsification cataract surgery. While not a chronic glaucoma study, it provides some comparative data.
| Study | Drug Comparison | Patient Population | Mean Pre-operative IOP (mmHg) | Mean Post-operative IOP (6h) (mmHg) | IOP Increase >5 mmHg (6h post-op) |
| Holmwood et al. (2003) | 2% Dorzolamide vs. 0.5% this compound (single dose) | Patients undergoing phacoemulsification cataract surgery | Dorzolamide: 14.9 ± 2.3, this compound: 14.6 ± 2.5 | Dorzolamide: 15.6 ± 3.9, this compound: 18.0 ± 4.0 | Dorzolamide: 12%, this compound: 36% |
Experimental Protocol: Comparative Study of Dorzolamide and this compound Post-Cataract Surgery
Objective: To compare the effectiveness of 2% dorzolamide and 0.5% this compound in preventing IOP increase following phacoemulsification cataract surgery.
Study Design: A prospective, randomized, fellow-eye comparison study.
Patient Population: 27 consecutive patients with age-related cataracts scheduled for surgery in both eyes.
Methodology:
-
Randomization: For each patient, the eye with the more advanced cataract was randomly assigned to receive either one drop of 2% dorzolamide or 0.5% this compound immediately after surgery.
-
Surgery: Phacoemulsification with intraocular lens implantation was performed.
-
Treatment: The assigned medication was instilled immediately post-surgery. The fellow eye later received the alternate treatment.
-
IOP Measurement: IOP was measured pre-operatively, and at 6 hours, 20-24 hours, and 1 week post-operatively.
-
Statistical Analysis: IOP changes between the two treatment groups were compared.
Summary of Adverse Events with this compound Combination Therapy
The addition of this compound to an existing glaucoma medication regimen can be associated with both local and systemic side effects.
| Adverse Event Category | Common Adverse Events | Less Common Adverse Events |
| Ocular | Conjunctival hyperemia (redness), ocular pruritus (itching), foreign body sensation, eyelid edema, dry eye | Blurred vision, conjunctival follicles, corneal staining/erosion |
| Systemic | Dry mouth, altered taste sensation | Dizziness, fatigue, headache, somnolence |
Conclusion
This compound is a valuable tool in the management of glaucoma, particularly as a short-term adjunctive therapy for patients on maximally tolerated medical therapy. Its combination with beta-blockers has demonstrated a clear additive IOP-lowering effect. While a combination with carbonic anhydrase inhibitors is plausible, there is limited evidence for its long-term efficacy in chronic glaucoma management, and the benefit may be minimal if a beta-blocker is already in use. A significant gap exists in the literature regarding the combination of this compound with prostaglandin analogs, highlighting an area for future research. When considering this compound in a combination regimen, clinicians and researchers must weigh the potential for enhanced IOP reduction against the risk of additive side effects. Careful patient monitoring is essential to optimize therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical this compound hydrochloride in eyes with poorly controlled glaucoma. The this compound Maximum Tolerated Medical Therapy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Chronic this compound Treatment on Intraocular Pressure in Advanced Glaucoma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Apraclonidine in Anterior Segment Laser Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of apraclonidine in anterior segment laser surgery, including its mechanism of action, clinical efficacy, and detailed protocols based on published studies.
1. Introduction
This compound hydrochloride is a relatively selective alpha-2 adrenergic agonist used in ophthalmology to control or prevent postoperative elevations in intraocular pressure (IOP) following anterior segment laser procedures such as argon laser trabeculoplasty (ALT), argon laser iridotomy, and Nd:YAG laser posterior capsulotomy.[1][2] Its primary mechanism of action involves the reduction of aqueous humor production, and it may also increase uveoscleral outflow.[3][4][5] This helps to mitigate the transient but potentially damaging IOP spikes that can occur after laser surgery.
2. Mechanism of Action
This compound is an alpha-2 adrenergic agonist that, when administered topically to the eye, reduces both elevated and normal intraocular pressure. Its IOP-lowering effect is primarily attributed to a decrease in aqueous humor formation. The proposed signaling pathway is as follows:
-
Receptor Binding: this compound binds to and activates alpha-2 adrenergic receptors located on the ciliary body epithelium.
-
Inhibition of Adenylate Cyclase: This activation leads to the inhibition of the enzyme adenylate cyclase.
-
Reduction of cAMP: The inhibition of adenylate cyclase results in decreased intracellular levels of cyclic AMP (cAMP).
-
Decreased Aqueous Humor Production: The reduction in cAMP leads to a decrease in the production of aqueous humor by the ciliary body.
-
Increased Uveoscleral Outflow: Some evidence also suggests that this compound may enhance the uveoscleral outflow of aqueous humor.
3. Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in preventing IOP elevation after anterior segment laser surgery.
Table 1: Comparison of this compound 0.5% vs. 1.0%
| Study Outcome | This compound 0.5% | This compound 1.0% | p-value | Reference |
| Trabeculoplasty | ||||
| IOP Reduction 2 hours post-op | Significant (p=0.028) | Significant (p=0.004) | ||
| Eyes with IOP > baseline | 31% (12 of 39) | 11% (5 of 44) | 0.032 | |
| Iridotomy (Narrow Angle) | ||||
| Eyes with reduced IOP | 85% (16 of 19) | 84% (10 of 12) | >0.7 | |
| Iridotomy (Chronic Angle-Closure) | ||||
| Eyes with IOP similar to pre-laser | 69% (11 of 16) | 80% (12 of 15) | >0.3 | |
| Capsulotomy | ||||
| IOP Reduction | Significant (p=0.04) | Not Significant | ||
| Eyes with IOP < baseline | 83% | 81% | >0.3 |
Table 2: this compound vs. Brimonidine and Placebo
| Study Outcome | This compound 0.5% | Brimonidine 0.2% | Placebo | p-value | Reference |
| Post-Laser IOP Increase ≥ 5 mmHg | 27.3% (9 of 33) | 24.2% (8 of 33) | 52% (27/51) | 0.80 (vs. Brimonidine) | |
| Post-Laser IOP Increase ≥ 10 mmHg | 9.1% (3 of 33) | 9.1% (3 of 33) | N/A | >0.95 (vs. Brimonidine) | |
| Mean IOP Reduction from Baseline (mmHg) | -3.6 ± 3.3 | -2.8 ± 2.8 | N/A | 0.55 (vs. Brimonidine) |
4. Experimental Protocols
The following are generalized protocols for the application of this compound in anterior segment laser surgery, based on common practices reported in clinical studies.
4.1. General Patient Selection Criteria
-
Inclusion Criteria: Patients scheduled for anterior segment laser procedures such as trabeculoplasty, iridotomy, or capsulotomy.
-
Exclusion Criteria:
-
Active ocular infection or inflammation.
-
Severe ocular pathology other than cataract or glaucoma.
-
Unstable cardiovascular disease.
-
Inability to perform reliable applanation tonometry.
-
Pregnancy or nursing.
-
Known allergy to this compound or any of its components.
-
Use of systemic clonidine.
-
4.2. This compound Administration Protocol
This protocol outlines the typical administration of this compound for preventing IOP spikes.
Materials:
-
This compound ophthalmic solution (0.5% or 1.0%)
-
Sterile, single-use droppers or multi-dose bottle
-
Applanation tonometer
-
Slit lamp
Procedure:
-
Pre-operative Examination:
-
Obtain informed consent.
-
Record patient's medical history.
-
Perform a complete ocular examination.
-
Measure and record baseline IOP, heart rate, and blood pressure.
-
-
This compound Administration (Select one of the following regimens):
-
Pre- and Post-operative: Instill one drop of this compound 1% into the operative eye one hour before the laser procedure and a second drop immediately after completion.
-
Post-operative Only: Instill one drop of this compound 0.5% or 1.0% into the operative eye immediately after the laser procedure.
-
-
Laser Surgery: Perform the scheduled anterior segment laser surgery (e.g., trabeculoplasty, iridotomy, capsulotomy) according to standard procedures.
-
Post-operative Monitoring:
-
Measure IOP at 1, 2, and 3 hours post-operatively.
-
Additional IOP checks may be performed at 24 hours and 1 week.
-
Monitor heart rate and blood pressure.
-
5. Safety and Side Effects
This compound is generally well-tolerated for short-term use. Common side effects include:
-
Ocular discomfort, itching, or redness
-
Dry mouth
-
Drowsiness or dizziness
Systemic effects such as bradycardia or hypotension are not clinically significant in most cases. However, caution is advised in patients with severe cardiovascular disease.
This compound is an effective agent for the prevention of IOP elevation following anterior segment laser surgery. Both 0.5% and 1.0% concentrations have demonstrated efficacy, with some studies suggesting the 0.5% concentration is as effective as the 1.0% for post-operative administration. The choice of administration regimen (pre- and post-operative vs. post-operative only) may depend on the specific laser procedure and surgeon preference, with evidence suggesting post-operative administration alone can be effective. These notes and protocols provide a framework for the clinical and research application of this compound in this setting.
References
- 1. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of this compound on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apraclonidine in Aqueous Humor: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the quantitative analysis of apraclonidine in aqueous humor, a critical procedure for ophthalmic drug development and research. The methodologies outlined are designed for researchers, scientists, and drug development professionals, offering robust frameworks for pharmacokinetic and pharmacodynamic studies of this important anti-glaucoma medication.
This compound, an α2-adrenergic agonist, plays a significant role in the management of intraocular pressure. Accurate measurement of its concentration in the aqueous humor is essential for understanding its ocular disposition, efficacy, and safety profile. The following sections detail a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, drawing upon established analytical techniques for similar ophthalmic drugs.
Mechanism of Action: A Brief Overview
This compound lowers intraocular pressure by a dual mechanism: it reduces the production of aqueous humor and may also increase its outflow through the trabecular meshwork and uveoscleral pathways. Understanding the concentration-time profile of this compound in the aqueous humor is key to optimizing dosing regimens and developing new formulations.
Analytical Methodologies
Proposed LC-MS/MS Method
This proposed method is based on established protocols for the analysis of similar small molecules in ocular fluids.
1. Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is proposed for the extraction of this compound from aqueous humor samples.
Protocol:
-
To 50 µL of aqueous humor sample in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like clonidine).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
A reversed-phase HPLC separation is suitable for this compound.
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.
3. Tandem Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Instrumentation:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific precursor and product ion transitions would need to be determined by direct infusion of an this compound standard.
-
Internal Standard: Similarly, the MRM transition for the internal standard would be optimized.
-
-
Key Parameters: Optimization of cone voltage and collision energy is required to maximize signal intensity.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a similar analyte, brimonidine, in aqueous humor, which can be considered as target parameters for the this compound method validation.
| Parameter | Brimonidine in Aqueous Humor | Proposed Target for this compound |
| Linearity (ng/mL) | 1 - 1000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | ≤ 1.0 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 80% |
| Matrix Effect | Minimal | To be assessed |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | To be determined |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the biological context, the following diagrams are provided.
Experimental workflow for this compound analysis.
This compound's mechanism of action signaling pathway.
Conclusion
The successful quantification of this compound in aqueous humor is a critical step in both preclinical and clinical ophthalmic research. The proposed LC-MS/MS method, based on established analytical principles, provides a robust starting point for researchers. Rigorous method validation is paramount to ensure the generation of high-quality, reliable data for advancing our understanding of this compound's ocular pharmacology.
Application Notes and Protocols for the Long-Term Stability of Apraclonidine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apraclonidine, an alpha-2 adrenergic agonist, is a medication used to treat glaucoma and ocular hypertension by reducing intraocular pressure. The long-term stability of this compound ophthalmic solutions is a critical factor in ensuring their safety, efficacy, and quality. This document provides detailed application notes and protocols for assessing the long-term stability of this compound solutions, including methodologies for forced degradation studies and a stability-indicating analytical method.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Name | 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride |
| Molecular Formula | C₉H₁₁Cl₃N₄ |
| Molecular Weight | 281.57 g/mol |
| Appearance | White to off-white powder |
| Solubility | Highly soluble in water |
| pH of 0.5% Solution | 4.4 - 7.8[1] |
Recommended Storage Conditions
This compound ophthalmic solutions should be stored at room temperature, between 2°C to 25°C (36°F to 77°F).[2] The solution must be protected from light and should not be frozen.
Long-Term Stability Data (Illustrative)
The following tables present illustrative data for the long-term stability of a 0.5% this compound ophthalmic solution. This data is representative of what would be collected during a stability study and is for educational purposes.
Table 1: Stability of 0.5% this compound Ophthalmic Solution under Long-Term Storage Conditions (25°C ± 2°C / 60% RH ± 5% RH)
| Time (Months) | Assay (% of Initial Concentration) | pH | Appearance | Particulate Matter |
| 0 | 100.2 | 6.5 | Clear, colorless solution | Conforms |
| 3 | 99.8 | 6.5 | Clear, colorless solution | Conforms |
| 6 | 99.5 | 6.4 | Clear, colorless solution | Conforms |
| 9 | 99.1 | 6.4 | Clear, colorless solution | Conforms |
| 12 | 98.7 | 6.3 | Clear, colorless solution | Conforms |
| 18 | 98.2 | 6.3 | Clear, colorless solution | Conforms |
| 24 | 97.6 | 6.2 | Clear, colorless solution | Conforms |
Table 2: Stability of 0.5% this compound Ophthalmic Solution under Accelerated Storage Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | Assay (% of Initial Concentration) | pH | Appearance | Particulate Matter |
| 0 | 100.2 | 6.5 | Clear, colorless solution | Conforms |
| 1 | 99.1 | 6.4 | Clear, colorless solution | Conforms |
| 2 | 98.5 | 6.3 | Clear, colorless solution | Conforms |
| 3 | 97.8 | 6.2 | Clear, colorless solution | Conforms |
| 6 | 96.5 | 6.1 | Clear, colorless solution | Conforms |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
This protocol outlines the procedure for conducting a comprehensive stability study of this compound ophthalmic solution in accordance with ICH guidelines.
1. Objective: To evaluate the long-term stability of this compound ophthalmic solution under specified storage conditions.
2. Materials:
-
This compound ophthalmic solution (e.g., 0.5%) in its final container closure system.
-
Stability chambers with controlled temperature and humidity.
-
Validated stability-indicating HPLC method (see Protocol 3).
-
pH meter.
-
Apparatus for visual inspection and particulate matter testing.
3. Procedure:
-
Place a sufficient number of samples of the this compound ophthalmic solution in the stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Withdraw samples at the specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
For each sample, perform the following tests:
-
Appearance: Visually inspect for color, clarity, and any signs of precipitation.
-
pH: Measure the pH of the solution.
-
Assay: Determine the concentration of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Quantify any degradation products using the HPLC method.
-
Particulate Matter: Test for particulate matter according to pharmacopeial standards.
-
Sterility (at initial and final time points): Perform sterility testing.
-
Preservative Efficacy (if applicable, at initial and final time points): Test the effectiveness of the preservative.
-
4. Data Analysis:
-
Tabulate the results for each storage condition and time point.
-
Evaluate any trends in the data, such as a decrease in assay value or a change in pH.
-
Determine the shelf-life of the product based on the long-term stability data.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Objective: To investigate the degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound drug substance or a well-characterized solution.
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
High-intensity light source (with controlled UV and visible light output).
-
Oven with temperature control.
-
Validated stability-indicating HPLC method.
3. Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid drug substance and a solution to a high-intensity light source (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV light).
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
4. Data Analysis:
-
Identify and quantify the degradation products formed under each stress condition.
-
Determine the peak purity of the this compound peak in the presence of degradation products to confirm the specificity of the analytical method.
Protocol 3: Stability-Indicating HPLC Method (Illustrative)
This protocol provides an example of a stability-indicating HPLC method for the quantification of this compound and its degradation products.
1. Objective: To provide a validated HPLC method for the accurate and precise measurement of this compound in the presence of its degradation products.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.02 M phosphate buffer, pH 3.0) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase A).
-
Sample Solution: Dilute the this compound ophthalmic solution with the diluent to a concentration within the linear range of the method.
4. Method Validation:
-
Validate the method according to ICH guidelines for:
-
Specificity: Demonstrate the ability to resolve this compound from potential degradation products and excipients.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
-
This compound Mechanism of Action
This compound is a selective alpha-2 adrenergic agonist. Its primary mechanism of action in the eye is to reduce intraocular pressure. This is achieved through a dual effect: decreasing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.[3] The binding of this compound to alpha-2 adrenergic receptors on the ciliary body epithelium leads to a reduction in cyclic AMP (cAMP) levels, which in turn suppresses aqueous humor formation.
Conclusion
The long-term stability of this compound solutions is paramount for ensuring product quality and patient safety. The protocols and information provided in this document offer a comprehensive framework for researchers and drug development professionals to design and execute robust stability studies. By adhering to these guidelines and employing validated analytical methods, the stability profile of this compound ophthalmic solutions can be thoroughly characterized, leading to the establishment of appropriate shelf-life and storage conditions.
References
Troubleshooting & Optimization
Apraclonidine Solution Stability: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apraclonidine solution. The information is designed to help you anticipate and address stability issues and degradation that may arise during your experiments.
Troubleshooting Guides
Encountering unexpected results with your this compound solution? This section provides guidance on common issues, their potential causes, and recommended actions.
Issue 1: Loss of Potency or Inconsistent Results
Possible Causes:
-
Chemical Degradation: this compound may have degraded due to improper storage or exposure to environmental stressors.
-
Incorrect Concentration: The initial solution may have been prepared incorrectly, or evaporation may have altered the concentration over time.
-
Adsorption to Container: this compound might adsorb to the surface of the storage container, reducing the concentration in the solution.
Recommended Actions:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, typically between 2°C and 25°C (36°F to 77°F), and protected from light.[1] Freezing should be avoided.
-
Perform Purity Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of your this compound solution and quantify the parent compound.
-
Check for Degradation Products: Analyze the solution for the presence of known or unknown impurities that may indicate degradation.
-
Prepare a Fresh Solution: If degradation is suspected, prepare a fresh solution from a reliable source of this compound hydrochloride.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Causes:
-
Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, photolysis, or thermal stress.
-
Contamination: The solution may have been contaminated during preparation or handling.
-
Interaction with Excipients: If working with a formulated solution, this compound may be interacting with other components.
Recommended Actions:
-
Characterize Unknown Peaks: Employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown compounds and elucidate their structures.
-
Conduct a Forced Degradation Study: Systematically expose a fresh this compound solution to various stress conditions (acid, base, peroxide, light, heat) to see if you can replicate the formation of the unknown peaks. This will help in identifying the degradation pathway.
-
Review Handling Procedures: Scrutinize your experimental workflow for potential sources of contamination.
Logical Troubleshooting Workflow
Here is a logical workflow to diagnose and address stability issues with your this compound solution.
Caption: A step-by-step workflow for troubleshooting this compound solution stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for an this compound hydrochloride solution?
A1: this compound hydrochloride ophthalmic solutions should be stored at a controlled room temperature, typically between 2°C and 25°C (36°F to 77°F).[1] It is crucial to protect the solution from light and to prevent it from freezing. Always refer to the manufacturer's or supplier's specific storage recommendations.
Q2: What are the likely degradation pathways for this compound?
A2: While specific public literature on the comprehensive forced degradation of this compound is limited, based on its chemical structure, which contains an imidazoline ring and an aromatic amine, the following degradation pathways are plausible:
-
Hydrolysis: The imidazoline ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic amine group is a potential site for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of photolytic degradation products.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
Q3: Are there any known impurities or degradation products of this compound?
A3: One potential process-related impurity and possible degradation product that has been identified by commercial suppliers is N-(4-Amino-2,6-dichlorophenyl)-N-(4,5-dihydro-1H-imidazol-2-yl)nitrous amide . The specific conditions under which this impurity is formed are not publicly detailed but its presence suggests that the aromatic amine group is reactive.
Q4: How does this compound work? What is its mechanism of action?
A4: this compound is a relatively selective alpha-2 adrenergic receptor agonist.[1] In the eye, it primarily acts by a dual mechanism:
-
Reduces Aqueous Humor Production: It stimulates alpha-2 adrenergic receptors in the ciliary body, which is thought to decrease the rate of aqueous humor formation.
-
Increases Uveoscleral Outflow: It may also increase the outflow of aqueous humor through the uveoscleral pathway.
The net effect is a reduction in intraocular pressure (IOP).
Signaling Pathway of this compound in Reducing Aqueous Humor Production
The binding of this compound to alpha-2 adrenergic receptors on the ciliary epithelium initiates a signaling cascade that leads to reduced aqueous humor production.
Caption: Signaling pathway of this compound leading to reduced aqueous humor secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound solution stability.
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound Hydrochloride reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in water or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N HCl and/or heat at 60°C for a specified time.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N NaOH and/or heat at 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and impurities.
Instrumentation and Conditions (Example based on USP monograph with modifications for stability indication):
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile, methanol, and a phosphate buffer (pH adjusted to 3.0). The exact ratio should be optimized to achieve separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Development and Validation:
-
Specificity: Inject solutions of placebo (if applicable), this compound standard, and the stressed samples from the forced degradation study. The method is specific if it can resolve the this compound peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known concentration of this compound with known amounts of the standard at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Experimental Workflow for Stability-Indicating Method Development
Caption: A workflow for the development and validation of a stability-indicating HPLC method.
This technical support center is intended as a guide. Always consult relevant pharmacopeias and regulatory guidelines for detailed requirements. For specific issues not covered here, further investigation and consultation with analytical experts are recommended.
References
Technical Support Center: Optimizing Apraclonidine Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Apraclonidine concentration for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a relatively selective alpha-2 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating alpha-2 adrenergic receptors, which are part of a G-protein coupled receptor (GPCR) signaling pathway.[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This cascade ultimately modulates various physiological processes, most notably a reduction in aqueous humor production in the eye, leading to a decrease in intraocular pressure (IOP).[4][5]
Q2: What are the common concentrations of this compound used in ophthalmic in vivo studies?
A2: Ophthalmic studies in both humans and animals commonly utilize this compound hydrochloride solutions in concentrations ranging from 0.125% to 1.0%. The 0.5% concentration is frequently cited as being at the top of the dose-response curve for IOP reduction.
Q3: Are there established protocols for systemic (non-ophthalmic) in vivo studies with this compound?
A3: While the majority of published research focuses on ophthalmic applications, some studies have investigated the systemic effects of this compound. Oral administration in rats at doses of 0.3 mg/kg and 1.0 mg/kg, and in rabbits at 3.0 mg/kg, has been reported in toxicity studies. However, detailed dose-response studies for systemic therapeutic effects are not as well-documented as for ophthalmic use. Researchers may need to perform dose-finding studies based on literature for similar alpha-2 adrenergic agonists, like clonidine, and utilize dose conversion principles between species.
Q4: What are the potential systemic side effects of this compound administration in animal models?
A4: Even with topical ophthalmic administration, systemic absorption can occur, leading to side effects. Commonly reported systemic side effects in humans, which may translate to animal models, include dry mouth, drowsiness, and dizziness. At higher systemic doses, cardiovascular effects such as changes in blood pressure and heart rate may be observed. In cats, topical administration of 0.5% this compound has been associated with vomiting and a significant decrease in heart rate.
Data Presentation: this compound Concentrations in Ophthalmic In Vivo Studies
The following tables summarize quantitative data from various studies on the ophthalmic use of this compound.
| Species | Concentration (%) | Key Findings | Reference |
| Human | 0.125, 0.25, 0.5 | All concentrations significantly lowered IOP. 0.25% and 0.5% had equal maximal effects, reducing IOP by an average of 27%. | |
| Human | 0.5, 1.0 | No statistically significant difference in IOP lowering effect between 0.5% and 1.0%. | |
| Dog | 0.5 | Significantly reduced IOP by 16% (3.0 mmHg) 8 hours after treatment. | |
| Cat | 0.5 | Lowered IOP by a mean of 4.8 mmHg (24.0%) at 6 hours post-treatment. | |
| Monkey | Topical (µg) | Dose-dependent bilateral reduction in IOP; 600-1000 µg resulted in a 4 mmHg maximum IOP reduction. |
| Human Dose-Response (Single Instillation) | 0.125% | 0.25% | 0.5% | 1.0% |
| Mean IOP Reduction (mmHg) | Less effective than 0.25% and 0.5% | 8.7 | 8.7 | 7.6 (in eyes with increased pressure) |
| Mean IOP Reduction (%) | - | 27 | 27 | 31.3 (in eyes with increased pressure) |
| Reference |
Experimental Protocols
Protocol 1: Topical Ophthalmic Administration in Rabbits (General Protocol)
This protocol is a generalized procedure based on common practices in ophthalmic research.
-
Animal Model: New Zealand White rabbits.
-
This compound Formulation: Prepare this compound hydrochloride in a sterile isotonic saline solution (0.9% NaCl) at the desired concentration (e.g., 0.5% or 1.0%). The pH should be adjusted to be within a physiologically tolerated range (approximately 4.4-7.8).
-
Administration:
-
Gently restrain the rabbit.
-
Instill one drop (approximately 30-50 µL) of the this compound solution into the lower conjunctival sac of one eye.
-
The contralateral eye can be used as a control and receive a drop of the vehicle (sterile isotonic saline).
-
-
Post-Administration Monitoring:
-
Measure intraocular pressure (IOP) at baseline and at regular intervals post-administration (e.g., 1, 2, 3, 4, 6, and 8 hours) using a calibrated tonometer.
-
Observe for any signs of ocular irritation, such as redness, swelling, or discharge.
-
Monitor for systemic side effects, although they are less common with topical administration.
-
Protocol 2: Systemic (Intraperitoneal) Administration in Mice (General Guidance)
As specific protocols for systemic this compound administration are not widely published, this serves as a general guideline. Researchers should conduct pilot studies to determine the optimal dose.
-
Animal Model: C57BL/6 mice or other appropriate strain.
-
This compound Formulation:
-
Dissolve this compound hydrochloride in a sterile vehicle suitable for intraperitoneal (IP) injection. Common vehicles include sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and allow the hindlimbs to hang, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.
-
Gently inject the solution.
-
-
Post-Administration Monitoring:
-
Monitor for behavioral changes, sedation, or any signs of distress.
-
Measure relevant physiological parameters based on the study's objectives (e.g., blood pressure, heart rate, body temperature).
-
Observe for any signs of local irritation at the injection site.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound, as an alpha-2 adrenergic agonist, primarily signals through the Gαi subunit of the G-protein coupled receptor. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Apraclonidine Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Apraclonidine in animal research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in animal models?
This compound is a relatively selective alpha-2 adrenergic receptor agonist with weak alpha-1 adrenergic receptor agonist activity.[1] In ophthalmic applications, its primary mechanism of action is the reduction of intraocular pressure (IOP). This is achieved through a dual effect: decreasing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.[2][3][4] The activation of alpha-2 adrenergic receptors in the ciliary body leads to the suppression of adenylate cyclase, which in turn reduces the formation of aqueous humor.[2]
Q2: What are the most commonly observed side effects of topical this compound administration in different animal models?
The side effect profile of this compound can vary significantly between species. The most commonly reported effects are:
-
Ocular Effects:
-
Dogs: Mydriasis (pupil dilation), mild conjunctival blanching (whitening), and a reduction in intraocular pressure are consistently observed.
-
Cats: In contrast to dogs, cats typically exhibit miosis (pupil constriction). Mild conjunctival blanching is also seen.
-
Rabbits: Reduced intraocular pressure is a primary effect. Mild and transient ocular irritation, such as blinking and squinting, has been noted in toxicity studies.
-
-
Systemic & Cardiovascular Effects:
-
Dogs: While generally well-tolerated, a reduction in heart rate has been observed in some individuals.
-
Cats: Systemic side effects are more pronounced and can include vomiting and a significant decrease in heart rate, making the current formulation potentially toxic for this species.
-
Monkeys: Both this compound and the related compound Brimonidine have been shown to lower heart rate. Brimonidine also caused a dose-dependent reduction in mean arterial blood pressure.
-
Troubleshooting Guides
Issue 1: Unexpected Pupillary Response
-
Problem: My dog's pupils are significantly dilated after this compound administration, or my cat's pupils are constricted. Is this normal?
-
Explanation: Yes, these are expected species-specific responses. This compound typically causes mydriasis (dilation) in dogs and miosis (constriction) in cats. This is a critical consideration when designing your experiment and interpreting results.
-
Troubleshooting Steps:
-
Confirm Species: Double-check that you are observing the expected pupillary response for the animal model you are using.
-
Dosage and Concentration: Ensure that the correct dosage and concentration of this compound were administered.
-
Baseline Measurements: Compare the post-administration pupil size to accurate baseline measurements to quantify the change.
-
Documentation: Document the pupillary response as part of your study's safety and efficacy endpoints.
-
Issue 2: Cardiovascular Instability Observed
-
Problem: I've noticed a drop in heart rate in my canine subjects after administering this compound.
-
Explanation: A reduction in heart rate is a potential side effect of this compound in dogs, although it may not occur in all individuals. This is due to the systemic absorption of the drug and its action on alpha-2 adrenergic receptors.
-
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure, especially within the first few hours after administration.
-
Telemetry Data: If using telemetry, carefully analyze the data for any significant deviations from baseline.
-
Dose Reduction: If the cardiovascular effects are a concern for your study's objectives, consider a dose-ranging study to find the minimum effective dose with the least cardiovascular impact.
-
Veterinary Consultation: If you observe severe or prolonged bradycardia, consult with a veterinarian.
-
Issue 3: Signs of Ocular Irritation
-
Problem: The rabbit's eye appears red and irritated after this compound application.
-
Explanation: Mild and transient ocular irritation, such as blinking and squinting, can occur with this compound. Severe or persistent irritation is not a typical finding at therapeutic doses.
-
Troubleshooting Steps:
-
Draize Scoring: Use a standardized scoring system, such as the Draize test, to objectively assess the level of irritation.
-
Formulation Check: Ensure the formulation of this compound is appropriate for ophthalmic use and is not contaminated.
-
Baseline Examination: Compare the post-dose observations to a thorough baseline examination of the eye.
-
Reduce Concentration: If irritation is a recurring issue, consider using a lower concentration of this compound if it still meets the experimental goals.
-
Data Presentation
Table 1: Ocular Side Effects of 0.5% this compound in Dogs and Cats
| Parameter | Animal Model | Observation | Magnitude of Change | Duration | Citation(s) |
| Intraocular Pressure (IOP) | Dog | Reduction | 16% (3.0 mm Hg) | Up to 8 hours | |
| Cat | Reduction | 24% (4.8 mm Hg) | Up to 6 hours | ||
| Pupil Size | Dog | Mydriasis (Dilation) | 29.7% (2.1 mm) increase | Up to 8 hours | |
| Cat | Miosis (Constriction) | 46% reduction | Up to 24 hours | ||
| Conjunctiva | Dog | Mild Blanching | Not quantified | --- | |
| Cat | Mild Blanching | Not quantified | --- |
Table 2: Systemic and Cardiovascular Side Effects of 0.5% this compound in Dogs and Cats
| Parameter | Animal Model | Observation | Magnitude of Change | Time of Onset | Citation(s) |
| Heart Rate | Dog | Reduction in some individuals | 9% to 19.5% decrease | 2 hours post-treatment | |
| Cat | Significant Reduction | 11.8% decrease | 3 hours post-treatment | ||
| Systemic | Cat | Vomiting | 8 out of 9 cats | --- |
Experimental Protocols
Protocol 1: Assessment of Ocular Irritation in the Rabbit Model (Modified Draize Test)
-
Animal Selection: Use healthy, adult albino rabbits with no pre-existing ocular abnormalities.
-
Acclimation: Allow for an adequate acclimation period in a controlled environment.
-
Baseline Observation: Examine both eyes of each rabbit for any signs of irritation and record baseline scores for the cornea, iris, and conjunctiva (all scores should be zero).
-
Test Substance Administration:
-
Gently pull the lower eyelid away from the eyeball to form a conjunctival sac.
-
Instill 0.1 mL of the this compound solution into the conjunctival sac of one eye.
-
The contralateral eye will serve as a control and receive 0.1 mL of a saline solution.
-
Hold the eyelids together for approximately one second to prevent loss of the substance.
-
-
Observation and Scoring:
-
Examine the eyes at 1, 24, 48, and 72 hours post-instillation.
-
Score the following based on a standardized scale (0-4 for cornea and iris, 0-3 for conjunctiva):
-
Corneal opacity: Degree of density.
-
Iritis: Redness, swelling, or discharge.
-
Conjunctival redness: Redness of the palpebral and bulbar conjunctiva.
-
Chemosis: Swelling of the conjunctiva.
-
-
-
Data Analysis: Calculate the mean irritation score for each time point.
Protocol 2: Cardiovascular Safety Assessment in the Dog Model using Telemetry
-
Animal Model: Use purpose-bred dogs (e.g., Beagles) surgically implanted with telemetry devices.
-
Telemetry System: The telemetry system should be capable of continuously monitoring:
-
Electrocardiogram (ECG)
-
Arterial blood pressure (systolic, diastolic, mean)
-
Heart rate
-
-
Study Design: A Latin-square crossover design is often employed to minimize the number of animals and inter-animal variability.
-
Acclimation and Baseline Recording: Allow the animals to acclimate to the study environment. Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before dosing to establish diurnal rhythms.
-
Dosing: Administer the this compound solution topically to the eye at the predetermined dose. A vehicle control group should be included.
-
Data Collection: Continuously collect telemetry data for at least 24 hours post-dose.
-
Data Analysis:
-
Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) from baseline.
-
Compare the treatment group to the control group.
-
Statistical analysis should account for the crossover design.
-
Mandatory Visualizations
Caption: this compound's signaling pathway for IOP reduction.
Caption: Workflow for assessing ocular side effects.
Caption: Workflow for cardiovascular safety assessment.
References
Overcoming tachyphylaxis to Apraclonidine in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term use of Apraclonidine and encountering tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a relatively selective alpha-2 adrenergic agonist.[1][2] Its primary mechanism of action in the eye is to reduce intraocular pressure (IOP).[2][3] It achieves this through a dual effect: decreasing the production of aqueous humor and increasing uveoscleral outflow, the drainage of fluid from the eye.[2] This is mediated by the stimulation of alpha-2 adrenergic receptors on the ciliary body.
Q2: What is tachyphylaxis in the context of long-term this compound studies?
Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration. In long-term studies with this compound, this manifests as a diminishing efficacy in lowering IOP over time. This loss of effect can occur at a variable rate among individuals.
Q3: How common is tachyphylaxis with long-term this compound use?
Several long-term studies have documented the incidence of tachyphylaxis, often reported as "ineffectiveness." The rate of tachyphylaxis can be significant. For instance, in a study following patients for up to 24 months, the drug was found to be ineffective at some point in 21% of patients. Another study with a follow-up of 35 weeks reported that 31% of patients discontinued the medication due to its failure to significantly lower IOP.
Q4: What is the underlying cellular mechanism of this compound tachyphylaxis?
The development of tachyphylaxis to this compound is primarily attributed to the desensitization of alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs). This process typically involves:
-
Receptor Phosphorylation: Upon prolonged stimulation by an agonist like this compound, GPCR kinases (GRKs) phosphorylate the intracellular domains of the receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Receptor Uncoupling and Internalization: β-arrestin binding uncouples the receptor from its G protein, halting the downstream signaling cascade. It also targets the receptor for internalization into the cell via endocytosis.
-
Receptor Downregulation: Internalized receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes, leading to a reduction in the total number of receptors available for activation.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in an in-vitro cell-based assay.
Possible Cause: Alpha-2 adrenergic receptor desensitization and downregulation due to prolonged or high-concentration agonist exposure.
Troubleshooting Steps:
-
Confirm Receptor Desensitization:
-
Washout Experiment: After the initial treatment and observation of reduced response, thoroughly wash the cells with a drug-free medium and incubate for a period (e.g., 24-48 hours) to see if the response to this compound is restored. This would suggest receptor recycling and resensitization.
-
Receptor Binding Assay: Quantify the number of alpha-2 adrenergic receptors on the cell surface using a radiolabeled antagonist (e.g., yohimbine) before and after chronic this compound treatment. A significant decrease in receptor number would confirm downregulation.
-
-
Optimize Dosing Regimen:
-
Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule (e.g., 12 hours on, 12 hours off) to allow for potential receptor resensitization.
-
Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired response to minimize receptor overstimulation.
-
-
Investigate Receptor Resensitization Mechanisms:
-
Phosphatase Inhibitors: Treat cells with phosphatase inhibitors during the washout period. A lack of response restoration would indicate that dephosphorylation is a key step in the resensitization process.
-
Issue 2: High variability in the onset of tachyphylaxis in animal models.
Possible Cause: Individual differences in receptor expression, GRK activity, or other regulatory proteins.
Troubleshooting Steps:
-
Baseline Characterization:
-
Receptor Density Measurement: Before initiating the long-term study, quantify the baseline alpha-2 adrenergic receptor density in the target tissue (e.g., ciliary body) of a subset of animals to assess for initial variability.
-
Genetic Screening: If feasible, screen for polymorphisms in the alpha-2 adrenergic receptor gene or genes for GRKs and β-arrestins that might correlate with the rate of tachyphylaxis.
-
-
Controlled Drug Delivery:
-
Osmotic Pumps: Utilize osmotic mini-pumps for continuous and controlled drug delivery to minimize variability associated with repeated injections.
-
-
Stratify Study Groups:
-
Based on an initial short-term response to this compound, stratify animals into "high responder" and "low responder" groups to see if the rate of tachyphylaxis development differs.
-
Quantitative Data from Long-Term Studies
| Study Parameter | Study 1 (up to 24 months) | Study 2 (up to 35 weeks) |
| Number of Patients | 174 | 185 |
| Drug Ineffectiveness (Tachyphylaxis) | 21% of patients | 31% of patients discontinued due to ineffectiveness |
| Discontinuation due to Side Effects | ~21% (allergic reaction) | 23% of patients |
| IOP Reduction in Responders | 22.5% to 29% | Not specified |
| Overall IOP Reduction | 19% to 26% | Mean difference of 2.1 mm Hg from control eye |
Experimental Protocols
Protocol 1: Induction and Assessment of Tachyphylaxis in a Cell Culture Model
Objective: To induce and quantify the loss of efficacy of this compound in a cell line endogenously or recombinantly expressing alpha-2 adrenergic receptors.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells transfected with the human alpha-2A adrenergic receptor) in appropriate media.
-
Induction of Tachyphylaxis:
-
Treat cells with a high concentration of this compound (e.g., 10 µM) for a prolonged period (e.g., 24 hours).
-
A control group should be treated with the vehicle alone.
-
-
Assessment of Desensitization:
-
Functional Assay (cAMP Measurement):
-
Wash the cells to remove the this compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Treat the cells with varying concentrations of this compound.
-
Measure intracellular cAMP levels using a commercially available ELISA kit.
-
Compare the dose-response curve of this compound in the chronically treated vs. control cells. A rightward shift in the EC50 or a decrease in the maximal inhibition of cAMP production indicates desensitization.
-
-
Receptor Internalization Assay:
-
Use a cell line with a fluorescently tagged alpha-2 adrenergic receptor.
-
After chronic this compound treatment, visualize receptor localization using fluorescence microscopy. A shift from membrane to intracellular vesicles indicates internalization.
-
-
Protocol 2: Investigating Receptor Resensitization
Objective: To determine the time course of receptor resensitization after the removal of chronic this compound stimulation.
Methodology:
-
Induce Tachyphylaxis: Follow steps 1 and 2 from Protocol 1.
-
Washout and Recovery:
-
After the 24-hour treatment, thoroughly wash the cells with a drug-free medium.
-
Incubate the cells in the drug-free medium for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Assess Functional Recovery:
-
At each time point, perform the functional assay (cAMP measurement) as described in Protocol 1.
-
Plot the recovery of the maximal response to this compound over time to determine the rate of resensitization.
-
Visualizations
Caption: this compound signaling pathway for IOP reduction.
Caption: Troubleshooting workflow for this compound tachyphylaxis.
Caption: Cellular mechanisms of GPCR desensitization.
References
Technical Support Center: Apraclonidine & Intraocular Pressure (IOP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of apraclonidine on intraocular pressure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IOP reduction after administering this compound in our animal model. What are the potential causes?
Variable effects of this compound on IOP can stem from several factors related to the drug itself, the experimental protocol, or the animal model.
-
Tachyphylaxis (Rapid Desensitization): this compound's efficacy is known to diminish over time with repeated administration.[1][2] This phenomenon, known as tachyphylaxis, is a primary cause of variable or reduced effects and appears to be an individual occurrence with a variable onset.[2] Chronic use can lead to saturation of the ocular alpha-2 receptors, rendering subsequent doses less effective.[3] If your protocol involves repeated dosing, consider that you may be observing tachyphylaxis.
-
Formulation and Stability: The formulation of the this compound solution is critical. Issues such as improper pH (ideal range 4.4-7.8), degradation of the active ingredient, or contamination can alter the drug's bioavailability and efficacy.[4] this compound can be oxidized, which may affect its activity. Ensure the solution is stored correctly (at 2-27°C, protected from light) and prepared fresh if necessary.
-
Administration Technique: Improper administration of eye drops can lead to significant variability. The volume of the drop, contact time with the cornea, and drainage through the nasolacrimal duct can all affect the absorbed dose. Ensure a standardized technique across all experiments.
-
Animal Model Variability: Different species and even strains can respond differently to this compound. For instance, this compound induces miosis in cats but mydriasis in dogs. The baseline IOP of the animals and the method used to induce ocular hypertension can also influence the magnitude of the drug's effect.
Q2: What is the underlying mechanism of tachyphylaxis observed with this compound?
Tachyphylaxis is a rapid decrease in response to a drug following repeated administration. In the context of this compound, this is thought to be primarily due to changes at the receptor level. The prevailing hypothesis is that chronic exposure to this compound, an alpha-2 adrenergic agonist, leads to desensitization or downregulation of the alpha-2 adrenergic receptors on the ciliary body. This reduces the signaling capacity of the receptor, diminishing the subsequent response to the drug and leading to a decreased effect on aqueous humor production.
Q3: Our this compound solution appears to be causing ocular irritation in our test subjects. How can we troubleshoot this?
Ocular irritation can be a confounding factor in experiments. Here are several points to consider:
-
Formulation Components: Check the excipients in your formulation. The preservative benzalkonium chloride, commonly used in ophthalmic solutions, can cause ocular surface toxicity. The pH of the solution is also critical; if it's not within the appropriate physiological range, it can cause discomfort.
-
Drug Concentration: While 0.5% is a common concentration, higher concentrations might increase the risk of local side effects. Ensure you are using the appropriate dose for your model.
-
Allergic Reaction: this compound itself can induce an allergic-like reaction in a subset of subjects, characterized by hyperemia (redness), itching, and lid edema. This is a known clinical side effect.
-
Oxidation Products: this compound possesses a hydroquinone-like subunit that can be readily oxidized. These oxidized products may be more irritating or immunogenic. Ensure your solution is fresh and protected from light to minimize degradation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on intraocular pressure from published studies.
Table 1: Dose-Response of this compound in Human Subjects with Elevated IOP
| This compound Concentration | Mean Baseline IOP (mmHg) | Mean Decrease in IOP (mmHg) | Mean Percent IOP Reduction | Time Point of Measurement |
| 0.125% | 24.9 | - | <27% | 2 and 8 hours |
| 0.25% | 24.9 | 8.7 | 27% | 2 and 8 hours |
| 0.5% | 24.9 | 8.7 | 27% | 2 and 8 hours |
Data adapted from a one-week, double-masked, cross-over study.
Table 2: Efficacy of this compound in Normotensive vs. Ocular Hypertensive Subjects
| This compound Concentration | Subject Group | Maximum Mean Decrease in IOP (mmHg) | Maximum Mean Percent IOP Reduction |
| 0.5% | Normotensive | 4.0 ± 1.7 | 25.8% ± 9.7% |
| 0.5% | Ocular Hypertensive | 6.8 ± 4.5 | 27.4% ± 16.0% |
| 1.0% | Normotensive | 4.7 ± 2.4 | 30.4% ± 14.0% |
| 1.0% | Ocular Hypertensive | 7.6 ± 4.2 | 31.3% ± 16.5% |
Data adapted from a multicentered, placebo-controlled, randomized, crossover study.
Visualized Pathways and Workflows
Caption: this compound's mechanism of action to reduce aqueous humor production.
Caption: A logical workflow for troubleshooting variable this compound effects.
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension (OHT) in Rabbits
This protocol describes a common method for inducing a temporary state of ocular hypertension for acute drug efficacy studies.
Materials:
-
Male New Zealand White rabbits (3-3.5 kg)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
5% sterile dextrose or hypertonic saline solution
-
Intravenous catheter setup
-
Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)
Procedure:
-
Baseline IOP Measurement: Acclimatize the rabbit to handling and the measurement procedure. Gently restrain the animal. Instill one drop of topical anesthetic into the conjunctival sac. Wait 30-60 seconds, then measure the baseline IOP in both eyes according to the tonometer manufacturer's instructions. Obtain at least three stable readings and average them.
-
Induction of OHT: Securely place an IV catheter, typically in the marginal ear vein. Infuse 20 ml/kg of 5% dextrose or hypertonic saline solution intravenously over a short period. This osmotic challenge will transiently increase IOP.
-
Post-Induction IOP Monitoring: Begin measuring IOP approximately 15-30 minutes post-infusion. The pressure should be significantly elevated from baseline. This elevated pressure provides the model for testing IOP-lowering agents.
-
Drug Administration: Once a stable hypertensive state is confirmed, topically administer a precise volume (e.g., 30-50 µL) of the this compound test solution or vehicle control to the central cornea of one eye. The contralateral eye can serve as a control.
-
Efficacy Measurement: Measure IOP in both eyes at predetermined time points after drug administration (e.g., 30, 60, 120, 180, 240 minutes). The peak effect of this compound is typically observed around 3 hours post-instillation.
Protocol 2: IOP Measurement in Rodents (Rats/Mice)
Accurate IOP measurement in small animals is critical and requires precision.
Materials:
-
Rat or mouse subjects
-
General anesthesia (e.g., ketamine/xylazine cocktail, isoflurane)
-
Rebound tonometer (e.g., TonoLab, Icare TONOVET) or applanation tonometer (e.g., Tono-Pen)
-
Topical anesthetic (optional, but recommended for applanation tonometry)
-
Animal positioning aids
Procedure:
-
Anesthesia: Anesthetize the animal according to an approved institutional protocol. The level and type of anesthesia can influence IOP, so consistency is paramount. Ensure the animal is in a state of surgical anesthesia but avoid excessive respiratory depression.
-
Positioning: Place the animal on a stable platform. The head should be positioned to ensure the cornea is horizontal and facing directly upward. Gentle restraint of the head may be necessary.
-
Measurement with Rebound Tonometer:
-
Hold the tonometer perpendicular to the central cornea, approximately 2-3 mm away.
-
Press the measurement button to deploy the small probe, which will make brief contact with the cornea.
-
The device will automatically take a series of readings and display the average IOP. Record this value.
-
-
Measurement with Applanation Tonometer (Tono-Pen):
-
If used, apply a single drop of topical anesthetic.
-
Gently hold the eyelids open without applying pressure to the globe.
-
Lightly tap the tonometer tip, covered with a fresh, sterile latex cover, onto the central cornea. The device will emit audible clicks and provide an averaged reading with a statistical confidence indicator.
-
-
Post-Procedure: Monitor the animal until it has fully recovered from anesthesia. Apply a lubricating eye ointment to prevent corneal drying.
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. Chronic use of this compound decreases its moderation of post-laser intraocular pressure spikes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Cardiovascular Side Effects of Apraclonidine in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cardiovascular side effects of Apraclonidine during experimental procedures.
Troubleshooting Guide
This guide addresses specific cardiovascular issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected and Significant Drop in Blood Pressure (Hypotension) | High dose of this compound administered systemically. Interaction with anesthetic agents (e.g., ketamine/xylazine). | - Immediately cease this compound administration. - Administer intravenous fluids to expand vascular volume. - Consider the use of a vasopressor agent if hypotension is severe and unresponsive to fluids. - For future experiments, reduce the this compound dose and/or consider alternative anesthetic protocols. |
| Unexpected and Significant Decrease in Heart Rate (Bradycardia) | Systemic absorption of this compound leading to central alpha-2 adrenergic stimulation. | - Monitor the subject closely. If bradycardia is severe and compromising cardiac output, consider the administration of an anticholinergic agent like atropine or glycopyrrolate. However, be aware that this can potentiate hypertension. - For future studies, use a lower concentration of this compound and apply pressure to the nasolacrimal duct after topical administration to minimize systemic absorption. |
| Fluctuations in Blood Pressure (Initial Hypertension followed by Hypotension) | This can be a biphasic response to alpha-2 adrenergic agonists, with initial peripheral vasoconstriction followed by centrally mediated vasodilation. | - Continuous monitoring of blood pressure is crucial to capture the full response. - In subsequent experiments, a slower administration of a lower dose may help to mitigate the initial hypertensive phase. |
| No Observable Cardiovascular Side Effects | This compound has a molecular structure that limits its ability to cross the blood-brain barrier, thus minimizing central cardiovascular effects.[1] This is the expected outcome in many cases, especially with topical administration and appropriate dosing. | - Continue with the planned experimental protocol while maintaining routine cardiovascular monitoring as a precautionary measure. |
Frequently Asked Questions (FAQs)
1. What are the known cardiovascular side effects of this compound in a research setting?
This compound, a selective alpha-2 adrenergic agonist, is designed to have minimal systemic side effects due to its limited ability to cross the blood-brain barrier.[1] However, in research settings, especially with systemic administration or high doses, cardiovascular effects such as bradycardia (decreased heart rate) and hypotension (low blood pressure) can occur.[2][3] Some studies in dogs have shown that while the group as a whole did not have significant heart rate changes, some individual animals experienced a reduction in heart rate.[2]
2. How does this compound's cardiovascular side effect profile compare to other alpha-2 adrenergic agonists like Clonidine and Brimonidine?
This compound generally exhibits a more favorable cardiovascular safety profile compared to Clonidine and Brimonidine. Studies have shown that this compound does not cause significant changes in blood pressure or heart rate, whereas Clonidine can cause a significant decrease in blood pressure and Brimonidine can lead to a decrease in both blood pressure and heart rate.
3. What are the best practices for minimizing cardiovascular risks during pre-clinical studies involving this compound?
To minimize cardiovascular risks, it is recommended to:
-
Use the lowest effective dose: Titrate the dose of this compound to the minimum required to achieve the desired therapeutic effect.
-
Consider the route of administration: Topical administration, when feasible, is preferred over systemic administration to limit systemic absorption and potential cardiovascular side effects.
-
Monitor cardiovascular parameters continuously: Implement continuous monitoring of blood pressure and heart rate, especially during and immediately after this compound administration.
-
Be aware of potential drug interactions: Anesthetics, particularly combinations like ketamine/xylazine, can interact with this compound and potentiate cardiovascular side effects.
4. Are there any known drug interactions with this compound that can exacerbate cardiovascular side effects?
Yes, concurrent use of anesthetics such as ketamine/xylazine can potentiate the cardiovascular effects of alpha-2 adrenergic agonists. It is crucial to carefully consider the anesthetic protocol in animals receiving this compound.
5. What are some alternative alpha-2 adrenergic agonists with potentially fewer cardiovascular side effects?
While this compound is generally considered to have a good cardiovascular safety profile, if side effects are a concern, researchers could consider other selective alpha-2 adrenergic agonists. However, it's important to note that alternatives like Brimonidine have been shown to have more pronounced effects on blood pressure and heart rate. The choice of agent should be based on the specific research question and a thorough review of the comparative pharmacology.
Data Presentation
Table 1: Comparative Cardiovascular Effects of Topical Alpha-2 Adrenergic Agonists in Human Subjects
| Drug | Concentration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| This compound | 0.5% | No significant change | No significant change | |
| Brimonidine | 0.2% | Significant decrease | Significant decrease | |
| Clonidine | 0.125% | Significant decrease | No significant change |
This table synthesizes findings from comparative studies in human volunteers. Effects are noted as significant changes from baseline.
Table 2: Dose-Response of Topical this compound on Cardiovascular Parameters in Healthy Human Volunteers
| This compound Concentration | Change in Blood Pressure | Change in Heart Rate | Reference |
| 0.25% | No significant difference from placebo | No significant difference from placebo | |
| 0.5% | No significant difference from placebo | No significant difference from placebo | |
| 1.0% | Blood pressure and pulse were unchanged | Blood pressure and pulse were unchanged |
This table is based on studies in healthy human volunteers and indicates a lack of significant dose-dependent cardiovascular effects at the tested concentrations.
Experimental Protocols
Protocol 1: Administration of Topical this compound and Cardiovascular Monitoring in Rabbits
This protocol outlines the procedure for administering topical this compound and monitoring its effects on cardiovascular parameters in a rabbit model.
-
Animal Preparation:
-
Acclimatize New Zealand white rabbits to the laboratory environment for at least one week.
-
House animals individually in standard cages with ad libitum access to food and water.
-
On the day of the experiment, gently restrain the rabbit.
-
-
Baseline Measurements:
-
Obtain baseline measurements of blood pressure and heart rate using a non-invasive tail-cuff method or via a surgically implanted telemetry device for continuous monitoring.
-
Record baseline intraocular pressure (IOP) using a tonometer.
-
-
This compound Administration:
-
Instill a single 50 µL drop of 0.5% this compound hydrochloride ophthalmic solution into one eye of the rabbit.
-
The contralateral eye can serve as a control and receive a drop of sterile saline.
-
-
Post-Administration Monitoring:
-
Continuously monitor blood pressure and heart rate for at least 4 hours post-administration.
-
Measure IOP in both eyes at regular intervals (e.g., 30, 60, 120, and 240 minutes) after administration.
-
-
Data Analysis:
-
Compare the post-administration cardiovascular and IOP readings to the baseline values.
-
Analyze the data for statistically significant changes between the treated and control eyes and over time.
-
Protocol 2: Continuous Cardiovascular Monitoring in Rats using Telemetry
This protocol describes a method for continuous and stress-free monitoring of cardiovascular parameters in conscious rats following this compound administration using implantable telemetry.
-
Surgical Implantation of Telemetry Device:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery, following the manufacturer's instructions.
-
Allow the animal to recover from surgery for at least one week before the experiment.
-
-
Baseline Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signals.
-
Record baseline data for mean arterial pressure (MAP) and heart rate (HR) for at least 24 hours to establish a diurnal rhythm.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., topical, intravenous, or intraperitoneal) at the predetermined dose.
-
-
Continuous Monitoring and Data Collection:
-
Continue to record MAP and HR continuously for the duration of the experiment.
-
The telemetry system will transmit the data to a computer for real-time visualization and storage.
-
-
Data Analysis:
-
Analyze the collected data to determine the time course and magnitude of any changes in MAP and HR following this compound administration.
-
Compare the post-dose data to the baseline data to identify any significant cardiovascular effects.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to potential cardiovascular side effects.
Caption: General experimental workflow for assessing cardiovascular effects of this compound.
References
Apraclonidine Interference Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference of apraclonidine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a relatively selective alpha-2 adrenergic receptor agonist. Its primary mechanism of action involves the activation of alpha-2 adrenergic receptors, which leads to the inhibition of the enzyme adenylate cyclase.[1] This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] In ophthalmic applications, this cascade of events decreases the production of aqueous humor.[1][2]
Q2: Can this compound interfere with my experimental assays?
Yes, this compound has the potential to interfere with several types of experimental assays. The interference can be due to its specific pharmacological activity (alpha-2 adrenergic agonism), its chemical structure, or cross-reactivity in immunoassays. This guide provides detailed information on known and potential interferences.
Troubleshooting Guides by Assay Type
Immunoassays
Issue: My immunoassay for clonidine is showing a positive result in samples containing this compound.
Cause: this compound shares a similar chemical structure with clonidine, which can lead to cross-reactivity with antibodies developed for clonidine. An immunochromatographic test strip designed for the rapid detection of clonidine has been shown to cross-react with this compound.
Troubleshooting Steps:
-
Confirm Cross-Reactivity: If possible, run a sample containing a known concentration of this compound as a positive control to confirm cross-reactivity with your specific clonidine immunoassay.
-
Use a More Specific Antibody: If developing your own assay, screen monoclonal antibodies for high specificity to clonidine with minimal cross-reactivity to this compound. Polyclonal antibodies are more likely to cross-react due to the recognition of multiple epitopes.
-
Alternative Analytical Methods: If specificity is critical, consider using a non-immunoassay-based method for quantification, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between clonidine and this compound based on their different mass-to-charge ratios.
-
Sample Dilution: In some cases, diluting the sample may help to reduce the impact of a cross-reactant, but this will also reduce the sensitivity of the assay for the target analyte.
Quantitative Data Summary: Cross-Reactivity of this compound in a Clonidine Immunochromatographic Strip Test
| Analyte | Concentration (ng/mL) at which test line signal disappears (Cut-off limit) |
| Clonidine | 2.5 |
| This compound | 2.5 |
Experimental Protocol: Immunochromatographic Strip Test for Clonidine
-
Principle: This is a competitive immunoassay. The test strip contains a nitrocellulose membrane with a "test line" coated with a clonidine-protein conjugate and a "control line" coated with a secondary antibody. The sample is mixed with gold-labeled anti-clonidine monoclonal antibodies. If clonidine is present in the sample, it will bind to the gold-labeled antibodies, preventing them from binding to the clonidine-protein conjugate on the test line. A visible test line indicates a negative result, while the absence of the test line indicates a positive result.
-
Procedure:
-
Prepare samples and standards at desired concentrations in 0.01 M PBS (pH 7.4).
-
Mix 150 µL of the sample/standard with 50 µL of gold-labeled anti-clonidine monoclonal antibody solution.
-
Incubate the mixture for 5 minutes at room temperature.
-
Apply the entire mixture to the sample pad of the immunochromatographic strip.
-
Allow the solution to migrate along the strip for 5 minutes.
-
Visually inspect the test and control lines. The control line should always appear.
-
Logical Relationship for Immunoassay Troubleshooting
Cell-Based Assays
Issue: I am seeing unexpected changes in my cell-based assay results when this compound is present.
Cause: this compound is a selective alpha-2 adrenergic agonist and its primary mechanism of action is to decrease intracellular cAMP levels.[1] If your cell-based assay is sensitive to changes in cAMP levels, you may observe interference. This is particularly relevant for assays involving G-protein coupled receptors (GPCRs) that signal through adenylate cyclase.
Troubleshooting Steps:
-
Assess cAMP Sensitivity: Determine if your cell line expresses alpha-2 adrenergic receptors and if your assay readout is dependent on the cAMP signaling pathway.
-
Control for Alpha-2 Adrenergic Receptor Activation: Include a known alpha-2 adrenergic antagonist (e.g., yohimbine) in your experimental design to see if it reverses the effects of this compound.
-
Use a Different Cell Line: If possible, use a cell line that does not express alpha-2 adrenergic receptors.
-
Reporter Gene Assays: If you are using a cAMP-responsive element (CRE) driven reporter gene assay (e.g., luciferase or beta-galactosidase), be aware that this compound will likely inhibit the reporter gene expression. Consider using a reporter construct that is not regulated by cAMP.
-
Luciferase Assay Specific Interference: Some small molecules can directly inhibit the luciferase enzyme. While there is no direct evidence of this compound inhibiting luciferase, it is a potential confounding factor. To test for this, you can perform a cell-free luciferase assay with purified enzyme and your desired concentration of this compound.
This compound's Signaling Pathway
Experimental Protocol: cAMP-Responsive Reporter Gene Assay
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of the cAMP response element (CRE). Activation of signaling pathways that increase intracellular cAMP levels will lead to the expression of the reporter gene.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect cells with the CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24-48 hours, treat the cells with your test compounds, including a positive control that increases cAMP (e.g., forskolin) and your experimental concentrations of this compound.
-
Incubate for the desired period (e.g., 6-24 hours).
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Enzymatic Assays
Issue: I am observing unexpected inhibition of my enzyme in the presence of this compound.
Cause: While there is no broad evidence of this compound interfering with a wide range of enzymes, its structural analog, clonidine, has been shown to affect the activity of certain ATP-ases. Specifically, in vivo treatment with clonidine decreased the catalytic activity of Ca2+, Mg2+-ATP-ase and low-affinity Ca2+-ATP-ase in synaptic plasma membranes. This suggests that this compound could potentially interfere with enzymes, particularly those involved in ion transport and energy metabolism.
Troubleshooting Steps:
-
Determine IC50: Perform a dose-response curve to determine the concentration of this compound that causes 50% inhibition of your enzyme (IC50).
-
Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Structural Analogs: Test other structurally related compounds to see if they produce a similar effect. This can help to identify the chemical moiety responsible for the inhibition.
-
Orthogonal Assay: Use an alternative assay that measures the same enzymatic activity but with a different detection method to confirm that the observed inhibition is not an artifact of the assay technology.
Quantitative Data Summary: Effect of Clonidine on ATPase Activity
| Enzyme | Effect of in vivo Clonidine Treatment |
| Ca2+, Mg2+-ATPase | Decreased catalytic activity |
| Low-affinity Ca2+-ATPase | Decreased catalytic activity |
Experimental Protocol: Generic Enzymatic Assay
-
Principle: The activity of an enzyme is measured by monitoring the rate of disappearance of a substrate or the rate of appearance of a product.
-
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, and any necessary co-factors.
-
Add the enzyme to initiate the reaction.
-
In a parallel reaction, include the desired concentration of this compound.
-
Monitor the reaction over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates in the presence and absence of this compound to determine the percent inhibition.
-
Receptor Binding Assays
Issue: I am seeing unexpected results in my receptor binding assay when this compound is present.
Cause: this compound is a high-affinity ligand for the alpha-2 adrenergic receptor. If your assay involves this receptor, this compound will act as a competitive ligand. Additionally, structurally similar compounds, such as guanabenz, have been shown to bind to non-adrenergic sites. Therefore, it is possible that this compound could bind to other receptors or proteins in your assay system, leading to unexpected results.
Troubleshooting Steps:
-
Specificity Profiling: Test the binding of this compound against a panel of different receptors to determine its binding profile and identify any off-target interactions.
-
Competition Binding Assay: Perform a competition binding assay with a known radiolabeled ligand for your receptor of interest and increasing concentrations of this compound to determine its binding affinity (Ki).
-
Non-Specific Binding Control: Ensure that you have an appropriate control for non-specific binding in your assay. This is typically done by including a high concentration of a known unlabeled ligand for the receptor of interest.
-
Use of a Structurally Unrelated Ligand: If you suspect off-target effects, try to use a structurally unrelated ligand for your receptor as a comparator.
Experimental Workflow for Receptor Binding Assay Troubleshooting
Experimental Protocol: Competitive Radioligand Binding Assay
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
In a multi-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
References
Technical Support Center: Apraclonidine Dosage and Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Apraclonidine dosage in different animal species for ophthalmological research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a relatively selective alpha-2 adrenergic receptor agonist.[1][2][3] Its primary mechanism of action in the eye is to lower intraocular pressure (IOP).[1][4] It achieves this through a dual effect: reducing the production of aqueous humor and increasing its outflow through the uveoscleral pathway. By activating alpha-2 adrenergic receptors in the ciliary body, this compound inhibits adenylate cyclase, which in turn reduces cyclic AMP (cAMP) levels and leads to decreased aqueous humor secretion.
Q2: What are the common concentrations of this compound used in research?
A2: Commercially available ophthalmic solutions of this compound are typically found in concentrations of 0.5% and 1%. These concentrations are often used in both clinical and preclinical research settings.
Q3: Are there species-specific differences in the response to this compound?
A3: Yes, there are significant species-specific differences in the response to topical this compound. For instance, in dogs, this compound can cause mydriasis (pupil dilation), whereas in cats, it leads to miosis (pupil constriction). Furthermore, cats are particularly sensitive to the systemic side effects of this compound, which can include vomiting and significant reductions in heart rate, making the commercially available formulation potentially toxic for this species.
Q4: What is tachyphylaxis in the context of this compound use?
A4: Tachyphylaxis refers to a rapidly diminishing response to a drug following its administration, rendering it less effective over time. This phenomenon has been observed with sustained use of this compound. Researchers should be aware that the IOP-lowering effect of this compound may decrease with chronic or repeated dosing.
Troubleshooting Guide
Issue 1: Inconsistent or no reduction in intraocular pressure (IOP) observed.
-
Possible Cause 1: Species Selection. The efficacy of this compound can vary significantly between species. While it has been shown to be effective in monkeys and rabbits, one study using continuous telemetric monitoring in rabbits showed no measurable effect on IOP. The IOP-lowering effect in dogs is considered inconsistent.
-
Troubleshooting Steps:
-
Review existing literature for the efficacy of this compound in your specific animal model.
-
Consider the baseline IOP of the animals; the magnitude of IOP reduction may be greater in hypertensive eyes.
-
Ensure proper administration technique to maximize corneal absorption.
-
If results remain inconsistent, consider an alternative ocular hypotensive agent.
-
-
Possible Cause 2: Tachyphylaxis. Long-term or frequent administration can lead to a reduced drug response.
-
Troubleshooting Steps:
-
Review your dosing schedule. If the drug is being administered frequently over a prolonged period, tachyphylaxis is a likely cause.
-
Consider a "washout" period to restore drug sensitivity.
-
For long-term studies, this compound may be better suited for short-term or acute IOP management rather than chronic therapy.
-
Issue 2: Significant systemic side effects are observed.
-
Possible Cause 1: High Dosage or Systemic Absorption. Topical administration can lead to systemic absorption, especially in smaller animals. This can result in side effects such as changes in heart rate and blood pressure.
-
Troubleshooting Steps:
-
Carefully consider the dose and concentration being used, especially in relation to the animal's body weight.
-
Apply gentle pressure to the lacrimal sac for a short period after instillation to minimize systemic drainage through the nasolacrimal duct.
-
Monitor cardiovascular parameters (heart rate, blood pressure) closely, particularly during initial dose-ranging studies.
-
If side effects are severe, reduce the concentration or dosage, or consider an alternative drug with a more favorable safety profile.
-
-
Possible Cause 2: Species-Specific Sensitivity. Certain species, like cats, are highly susceptible to the systemic toxicity of this compound.
-
Troubleshooting Steps:
-
Crucially, the use of commercially available this compound formulations is generally not recommended in cats due to the high incidence of adverse effects like vomiting and bradycardia.
-
If an alpha-2 adrenergic agonist is necessary for research in cats, a reformulated version or a different, less toxic compound should be considered.
-
Issue 3: Unexpected pupillary response.
-
Possible Cause: Species-Specific Pharmacodynamics. The effect of this compound on pupil size is not uniform across species.
-
Troubleshooting Steps:
-
Be aware of the expected pupillary response in your chosen animal model. This compound has little effect on pupil diameter in monkeys, causes mydriasis in dogs, and results in miosis in cats.
-
Document pupillary changes as part of your experimental observations, as this can be an important indicator of drug effect.
-
Quantitative Data Summary
Table 1: this compound Dosage and IOP Reduction in Various Animal Species
| Animal Species | Concentration | Dosage | IOP Reduction | Peak Effect Time | Reference |
| Cynomolgus Monkey | Not specified | 600-1000 µg | 4 mmHg | 1-6 hours | |
| Rabbit | 0.5% | Topical | Abolished IOP rise post-laser | Not specified | |
| Rabbit | 1% | Topical | Prevented IOP rise post-laser | Not specified | |
| Dog | 0.5% | 60 µL | 3.0 mmHg (16%) | 8 hours | |
| Cat | 0.5% | 30 µL | 4.8 mmHg (24%) | 6 hours |
Table 2: Observed Side Effects of Topical this compound in Different Animal Species
| Animal Species | Pupil Effect | Systemic Side Effects | Local Ocular Effects | Reference |
| Cynomolgus Monkey | Little effect | Lowered heart rate | - | |
| Rabbit | Mydriasis | - | Conjunctival blanching | |
| Dog | Mydriasis (29.7%) | Reduced heart rate in some individuals (9-19.5%) | Mild conjunctival blanching | |
| Cat | Miosis (46%) | Vomiting (8 of 9 cats), reduced heart rate (11.8%) | Mild conjunctival blanching |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Laser-Induced Ocular Hypertension in Rabbits (Adapted from published studies)
-
Animal Model: Use pigmented or albino rabbits.
-
Anesthesia: Administer appropriate general or local anesthesia to ensure animal welfare and prevent movement during the procedure. Note that some anesthetics like ketamine and xylazine can decrease IOP, while isoflurane may increase it in rabbits.
-
Baseline IOP Measurement: Measure baseline intraocular pressure in both eyes using a calibrated tonometer (e.g., pneumatonometer or rebound tonometer).
-
Drug Administration:
-
In the experimental eye, topically administer a single drop of this compound solution (e.g., 0.5% or 1%).
-
In the contralateral control eye, administer a single drop of a vehicle (e.g., saline solution).
-
-
Laser Application:
-
One hour after drug administration, apply argon or Nd:YAG laser treatment to the iris to induce a breakdown of the blood-aqueous barrier and a subsequent rise in IOP.
-
-
Post-Laser Monitoring:
-
Measure IOP at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) post-laser application.
-
Aqueous humor samples can be collected to analyze protein and prostaglandin levels as indicators of blood-aqueous barrier disruption.
-
-
Data Analysis: Compare the IOP changes over time between the this compound-treated eye and the vehicle-treated control eye.
Visualizations
References
Technical Support Center: Apraclonidine Ocular Allergy Management
This guide provides researchers, scientists, and drug development professionals with essential information for managing ocular allergic reactions to Apraclonidine in experimental and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs and symptoms of an ocular allergic reaction to this compound?
A1: An ocular allergic-like reaction to this compound is primarily characterized by hyperemia (redness), pruritus (itching), discomfort, tearing, and a foreign body sensation.[1][2][3] Edema (swelling) of the eyelids and conjunctiva is also a common sign.[1][2] In some cases, crusting or drainage around the eye may be observed.
Q2: What is the incidence of allergic reactions to this compound in long-term studies?
A2: The incidence of allergic reactions to this compound can be quite high in long-term use. Studies have reported that a substantial percentage of patients develop this side effect. For the 1% concentration of this compound, one retrospective analysis found that 48% of patients developed an allergic reaction that led to the discontinuation of the medication. Another study looking at the 0.5% concentration found that approximately 21% of patients developed an allergic reaction over a 24-month period.
Q3: What is the proposed mechanism behind this compound-induced ocular allergy?
A3: The allergic reaction is believed to be related to the this compound molecule itself, rather than preservatives in the solution. This compound possesses a hydroquinone-like subunit, which makes it susceptible to oxidation. This oxidation can lead to the formation of reactive intermediates that conjugate with proteins (like glutathione), forming haptens. These hapten-protein complexes can then be recognized by the immune system, triggering a hypersensitivity reaction. This is in contrast to other alpha-2 agonists like Brimonidine and Clonidine, which are more oxidatively stable and lack this hydroquinone subunit.
Q4: If a subject develops an allergy to this compound, is it likely they will react to other alpha-2 agonists like Brimonidine or Clonidine?
A4: There appears to be a lack of a strong cross-reactive allergic response between this compound and other alpha-2 agonists.
-
Brimonidine: The risk of developing an allergic reaction to Brimonidine in patients with a known allergy to this compound is relatively low, with one study reporting it as 22.7%. Another study found an incidence of 10.5% in patients with a documented history of this compound allergy. This suggests that it is generally safe to administer Brimonidine to patients with a history of this compound allergy.
-
Clonidine: Studies have shown that patients with a proven allergy to this compound 0.5% did not develop an ocular allergic reaction when challenged with Clonidine hydrochloride 0.25% over a 12-month period. This indicates a lack of cross-reactivity between the two compounds.
Troubleshooting Guide for Ocular Allergic Reactions
Issue: A subject in a long-term study is presenting with ocular redness, itching, and tearing after several weeks/months of this compound administration.
Troubleshooting Steps:
-
Confirm and Document Symptoms:
-
Perform a thorough clinical evaluation using a slit lamp to examine the ocular surface.
-
Document the presence and severity of key signs: conjunctival hyperemia, follicular or papillary conjunctivitis, and eyelid edema.
-
Record the subject's reported symptoms, including itching, discomfort, and foreign body sensation.
-
-
Discontinue Investigational Product:
-
If an allergic-like reaction is suspected, therapy with this compound ophthalmic solution should be discontinued immediately.
-
-
Evaluate for Resolution:
-
Monitor the subject to confirm that symptoms and signs resolve after discontinuing the drug. This is a key step in diagnosing a drug hypersensitivity reaction.
-
-
Consider Alternative Treatments (If protocol allows):
-
If continued treatment with an alpha-2 adrenergic agonist is required by the study design, consider a washout period followed by a challenge with an alternative agent.
-
Clonidine: Has been shown to be a non-cross-reactive alternative for patients with a proven this compound allergy.
-
Brimonidine: Can be considered, as the majority of patients with this compound allergy do not react to it. However, monitor the subject closely, as a subset of patients may still develop an allergy.
-
Quantitative Data Summary
The following table summarizes the incidence of allergic reactions to this compound and the rate of cross-reactivity with other alpha-2 agonists as reported in various studies.
| Drug and Concentration | Subject Population | Incidence of Allergic Reaction | Mean Latency to Onset | Source |
| This compound 1% | 64 patients in long-term therapy | 48% (31 of 64) | 4.7 months | |
| This compound 0.5% | 174 patients followed up to 24 months | ~21% (38 of 174) | Not Specified | |
| Brimonidine 0.2% | 22 patients with prior this compound allergy | 22.7% (5 of 22) | 8.2 months | |
| Brimonidine 0.2% | 57 patients with prior this compound allergy | 10.5% (6 of 57) | Within the first 4 months | |
| Clonidine 0.25% | 15 patients with prior this compound allergy | 0% (0 of 15) | N/A (No reactions over 12 months) |
Experimental Protocols
Protocol: Ovalbumin (OA)-Induced Allergic Conjunctivitis Model in Guinea Pigs
This protocol is adapted from established animal models used to evaluate the efficacy of anti-allergic drugs and can be used to study the mechanisms of drug-induced ocular allergies.
Objective: To induce and evaluate an allergic conjunctivitis response in guinea pigs, providing a model to test therapeutic interventions.
Methodology:
-
Sensitization (Day 0):
-
Administer subconjunctival injections of 2µg of Ovalbumin (OA) and 2 mg of aluminum hydroxide gel (as an adjuvant) to three-week-old guinea pigs.
-
-
Allergen Challenge (Days 15, 17, 19):
-
On days 15, 17, and 19, elicit the allergic response by administering an OA solution topically to the eyes of the sensitized animals.
-
-
Test Article Administration (Day 19):
-
For drug-treatment groups, administer the test article (e.g., a potential anti-allergic agent) 5 and 15 minutes before the final OA challenge on day 19. The control group receives a vehicle (e.g., PBS).
-
-
Evaluation and Endpoints:
-
Clinical Symptom Assessment:
-
Observe and score clinical signs such as conjunctival hyperemia and edema at set time points (e.g., 30 minutes post-challenge).
-
Quantify scratching behavior by counting the number of eye-scratching motions for a defined period (e.g., 1 hour) after the challenge.
-
-
Cellular Infiltration Analysis (4 hours post-challenge):
-
Collect conjunctival epithelial cells from the palpebral conjunctiva using a swab.
-
Prepare slides, perform Giemsa staining, and count the number of eosinophils under a microscope to quantify the inflammatory response.
-
-
Mediator Concentration Analysis (15 minutes post-challenge):
-
Collect tear fluid from the eyes.
-
Measure concentrations of inflammatory mediators like histamine and Substance P using commercial ELISA kits.
-
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., unpaired t-test or ANOVA) to compare the outcomes between the control and drug-treated groups. A p-value of < 0.05 is typically considered statistically significant.
-
Visualizations
Caption: Proposed mechanism of this compound-induced ocular allergy.
Caption: Experimental workflow for an animal model of allergic conjunctivitis.
Caption: Troubleshooting workflow for a suspected allergic reaction.
References
Validation & Comparative
Comparative Efficacy of Apraclonidine and Clonidine: A Guide for Researchers
Apraclonidine and Clonidine, both alpha-2 adrenergic receptor agonists, are utilized in clinical settings for their sympatholytic properties. While structurally related, their pharmacological profiles exhibit key differences that influence their therapeutic applications and side-effect profiles. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Receptor Binding Affinity and Functional Potency
This compound, a para-amino derivative of clonidine, is characterized as a relatively selective alpha-2 adrenergic agonist.[1] Clonidine is also a selective alpha-2 adrenergic agonist, with a selectivity ratio of approximately 200:1 for alpha-2 over alpha-1 receptors.[2] The affinity of these compounds for the different alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C) is a critical determinant of their specific physiological effects.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | α2A | α2B | α2C |
| This compound | 2.9[3] | Data not available | Data not available |
| Clonidine | Data not available | Data not available | Data not available |
Activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] The functional potency of this compound and Clonidine can be quantified by their ability to elicit this response, typically measured as EC50 or IC50 values in functional assays.
Table 2: Comparative Functional Potency (EC50/IC50 in nM)
| Compound | Assay Type | α2A | α2B | α2C |
| This compound | cAMP Assay | Data not available | Data not available | Data not available |
| Clonidine | cAMP Assay | Increased cAMP production in α2A-AR-ACII transfectants[5] | Inhibited cAMP production in α2B-AR-ACII transfectants | Data not available |
Note: The functional potency data for both compounds across all α2 subtypes is incomplete in the currently available literature. The provided data for Clonidine highlights subtype-specific effects on cAMP accumulation in a specific cellular context.
Clinical Efficacy in Glaucoma
A primary therapeutic application for both this compound and Clonidine is the reduction of intraocular pressure (IOP) in glaucoma. A prospective, randomized, double-blind study directly compared the efficacy and side effects of 1.0% this compound and 0.125% Clonidine in both normal volunteers and patients with ocular hypertension.
Table 3: Comparative Clinical Efficacy in Lowering Intraocular Pressure (IOP)
| Parameter | This compound 1.0% | Clonidine 0.125% |
| Max. % IOP Decrease (Normotensive) | 31.4% ± 6.9% | 22.1% ± 6.9% |
| Max. IOP Decrease (mmHg) (Normotensive) | 4.83 ± 1.17 mmHg | 2.90 ± 1.94 mmHg |
| Max. % IOP Decrease (Ocular Hypertensive) | 33.9% ± 6.9% | 22.7% ± 6.9% |
| Max. IOP Decrease (mmHg) (Ocular Hypertensive) | 10.10 ± 2.45 mmHg | 6.80 ± 2.31 mmHg |
The study concluded that this compound appears to be a safer and more effective ocular hypotensive agent than Clonidine for the treatment of glaucoma.
Side Effect Profile
The side effect profiles of this compound and Clonidine differ, largely due to their differential ability to cross the blood-brain barrier. This compound's molecular structure is designed to limit its passage across this barrier, thereby minimizing systemic side effects.
Table 4: Comparative Side Effect Profile
| Side Effect | This compound | Clonidine |
| Systemic | ||
| Blood Pressure | No significant change | Significant decrease |
| Pulse Rate | No significant change | No significant change |
| Ocular | ||
| Eyelid Retraction | Noted | No significant change |
| Conjunctival Blanching | Noted | No significant change |
| Mydriasis | Noted | No significant change |
| Contralateral IOP Decrease | No significant change | Significant decrease (not statistically different from placebo) |
| Ocular Allergy | Can occur with long-term use | Less common |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This method is employed to determine the binding affinity of a ligand (e.g., this compound or Clonidine) to its receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]-clonidine).
-
Unlabeled test compound (this compound or Clonidine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) following receptor activation.
Objective: To determine the functional potency (EC50 or IC50) of a test compound at the alpha-2 adrenergic receptor.
Materials:
-
Intact cells expressing the alpha-2 adrenergic receptor subtype of interest.
-
Test compound (this compound or Clonidine).
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. The alpha-2 agonist will inhibit this forskolin-induced cAMP accumulation.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP production.
Visualizations
References
- 1. [Effect and side effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of Adrenergic Receptor Subtypes and Responses to Topical 0.5% this compound in Patients With Blepharoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and clonidine: a comparison of efficacy and side effects in normal and ocular hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apraclonidine's Neuroprotective Effects in Retinal Ganglion Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of alpha-2 adrenergic agonists on retinal ganglion cells (RGCs), with a focus on validating the potential of Apraclonidine. Due to a scarcity of direct experimental data on this compound's neuroprotective capabilities, this guide leverages the extensive research conducted on Brimonidine, a more selective alpha-2 adrenergic agonist, as a comparative benchmark. The data presented herein is primarily from preclinical animal models of glaucoma and optic nerve injury.
Executive Summary
This compound, an alpha-2 adrenergic agonist, is primarily utilized for the short-term reduction of intraocular pressure (IOP). While its IOP-lowering effects are well-documented, its direct neuroprotective potential on RGCs remains largely unexplored in published literature. In contrast, Brimonidine has been the subject of numerous studies demonstrating a significant, IOP-independent neuroprotective effect on RGCs. This guide will present the available data for Brimonidine as a surrogate to discuss the potential mechanisms and experimental validation that would be required for this compound.
Comparative Efficacy of Alpha-2 Adrenergic Agonists in RGC Protection
The following tables summarize quantitative data from key preclinical studies on Brimonidine, which serves as a reference for the potential neuroprotective efficacy of alpha-2 adrenergic agonists.
Table 1: Comparison of RGC Survival in an Optic Nerve Crush (ONC) Model
| Treatment Group | Dosage | Administration Route | RGC Survival Rate (%) | Study Animal | Citation |
| Saline (Control) | - | Intraperitoneal (IP) | 53.5 ± 8.0 | Rat | [1] |
| Brimonidine | 1 mg/kg/day | Intraperitoneal (IP) | 61.0 ± 6.0 | Rat | [1] |
| Saline Drops + Saline IP (Control) | - | Topical + IP | 65.44 | Mouse | [2] |
| Brimonidine Drops | - | Topical | 64.13 | Mouse | [2] |
| Brimonidine Drops + Brimonidine IP | - | Topical + IP | 81.46 | Mouse | [2] |
Table 2: Comparison of RGC Density in a Chronic Ocular Hypertension (COH) Model
| Treatment Group | Dosage | Administration Route | RGC Density (cells/mm²) | RGC Loss Reduction vs. Control | Study Animal | Citation | |---|---|---|---|---|---| | Vehicle (Control) | - | Subcutaneous | - | - | Rat | | | Timolol | 2 mg/kg/day | Subcutaneous | No significant effect | No significant effect | Rat | | | Brimonidine | 0.5 mg/kg/day | Subcutaneous | Reduced RGC loss to 26% ± 1% | ~21% | Rat | | | Brimonidine | 1 mg/kg/day | Subcutaneous | Reduced RGC loss to 15% ± 2% | ~55% | Rat | |
Signaling Pathways in Alpha-2 Agonist-Mediated Neuroprotection
The neuroprotective effects of alpha-2 adrenergic agonists like Brimonidine are believed to be mediated through the activation of specific signaling pathways within retinal ganglion cells and surrounding glial cells (Müller cells).
Caption: Alpha-2 agonist binding to its receptor triggers downstream signaling cascades promoting RGC survival.
Experimental Protocols
Detailed methodologies are crucial for the validation of neuroprotective effects. Below are protocols for key experiments commonly cited in the study of RGC neuroprotection.
Optic Nerve Crush (ONC) Model
This model induces axotomy of RGCs, leading to their progressive death, mimicking traumatic optic neuropathy.
Caption: Workflow of the optic nerve crush model to assess neuroprotection.
Detailed Protocol:
-
Anesthesia: Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgical Preparation: Place the animal in a stereotaxic frame. Make a small incision in the conjunctiva lateral to the cornea.
-
Optic Nerve Exposure: Gently retract the extraocular muscles to expose the optic nerve.
-
Crush Injury: Using fine forceps, crush the optic nerve for a defined duration (e.g., 5-10 seconds) at a specific distance from the optic disc.
-
Treatment Administration: Administer the test compound (e.g., this compound, Brimonidine) via the desired route (topical, intraperitoneal, or subcutaneous).
-
Post-Operative Care: Provide analgesics and topical antibiotics to prevent pain and infection.
-
Tissue Collection and Analysis: At predetermined time points (e.g., 7, 14, or 21 days post-injury), euthanize the animals and collect the retinas for RGC quantification.
N-methyl-D-aspartate (NMDA)-Induced Excitotoxicity Model
This model involves the intravitreal injection of NMDA, an agonist of glutamate receptors, which causes excitotoxic RGC death, a mechanism implicated in glaucoma.
Detailed Protocol:
-
Anesthesia: Anesthetize the animal as described for the ONC model.
-
Intravitreal Injection: Using a fine-gauge needle, carefully inject a small volume (e.g., 1-2 µL) of NMDA solution into the vitreous cavity of the eye.
-
Treatment Administration: The test compound can be administered before, during, or after the NMDA injection to assess its protective effects.
-
Post-Procedure Care: Apply a topical antibiotic to the eye.
-
Tissue Collection and Analysis: After a set period (e.g., 24-72 hours), collect the retinas for analysis of RGC survival.
Quantification of Retinal Ganglion Cell Survival
Accurate quantification of RGC survival is essential for evaluating the efficacy of a neuroprotective agent.
Detailed Protocol:
-
Retinal Wholemount Preparation: Dissect the retina from the enucleated eye and prepare it as a flat mount.
-
Immunohistochemistry: Stain the retinal wholemounts with a specific RGC marker, such as Brn3a or RBPMS.
-
Imaging: Capture images of the stained retina using a fluorescence microscope.
-
Cell Counting: Manually or automatically count the number of labeled RGCs in predefined areas of the retina.
-
Data Analysis: Calculate the density of surviving RGCs and compare the results between treatment and control groups. The percentage of RGC survival can be calculated relative to the contralateral, untreated eye.
Logical Framework for Validating this compound's Neuroprotective Effects
To rigorously validate the neuroprotective effects of this compound, a logical experimental progression is necessary.
Caption: A stepwise approach to validate the neuroprotective effects of this compound.
Conclusion
While this compound is an established agent for IOP reduction, its potential as a direct neuroprotectant for retinal ganglion cells requires dedicated investigation. The extensive data available for the related compound, Brimonidine, provides a strong rationale and a clear experimental roadmap for such validation studies. By employing the robust experimental models and analytical methods outlined in this guide, researchers can systematically evaluate this compound's neuroprotective efficacy and its underlying mechanisms, potentially expanding its therapeutic application in the management of glaucoma and other optic neuropathies.
References
A Comparative Analysis of Apraclonidine's Ocular Hypotensive Effect: Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of apraclonidine and other key ophthalmic hypotensive agents. The reproducibility of this compound's effect is evaluated in the context of its clinical efficacy relative to brimonidine, timolol, latanoprost, and pilocarpine. This analysis is supported by a summary of quantitative data from comparative studies, detailed experimental protocols for assessing ocular hypotensive effects, and visualizations of the relevant pharmacological signaling pathways.
Quantitative Comparison of Ocular Hypotensive Efficacy
The following table summarizes the reported IOP-lowering efficacy of this compound compared to alternative topical agents from various clinical studies. It is important to note that direct comparison between studies can be challenging due to variations in study design, patient populations, baseline IOP, and treatment duration.
| Drug Class | Drug | Concentration(s) | IOP Reduction (Monotherapy) | IOP Reduction (Adjunctive to Timolol) | Key Findings & Citations |
| Alpha-2 Adrenergic Agonist | This compound | 0.5%, 1.0% | 17% - 37.3% reduction from baseline.[1][2] | Additional 10.3% - 21.7% reduction.[3] | Efficacy is comparable to timolol for up to 8 hours but may be less effective at 12 hours.[4] Long-term use can be limited by tachyphylaxis and local side effects.[5] |
| Alpha-2 Adrenergic Agonist | Brimonidine | 0.1%, 0.15%, 0.2% | 19% reduction from baseline. | Similar additional IOP reduction to this compound. | Similar efficacy to this compound in short-term studies. May have a more favorable side effect profile for long-term use. |
| Beta-Adrenergic Antagonist | Timolol | 0.25%, 0.5% | ~5 mmHg reduction from baseline. | N/A (Often used as baseline therapy) | A well-established first-line therapy for glaucoma. |
| Prostaglandin Analog | Latanoprost | 0.005% | ~30% reduction from baseline. | Additional 13% reduction. | Generally considered more effective than beta-blockers and alpha-2 agonists for monotherapy. |
| Muscarinic Agonist | Pilocarpine | 0.25% - 4% | Modest IOP-lowering effects. | Minimal additional effect. | Less commonly used as a primary long-term therapy due to side effects like brow ache and induced myopia. Effective in preventing IOP spikes after laser procedures. |
Experimental Protocols
Reproducible and standardized methodologies are critical for the evaluation of ocular hypotensive agents. Below are detailed protocols for two key experimental procedures cited in the comparative studies.
Measurement of Aqueous Humor Flow by Fluorophotometry
This method quantifies the rate of aqueous humor production and turnover.
Protocol:
-
Subject Preparation: Subjects should be comfortably seated in a dimly lit room. A topical anesthetic is applied to the cornea to minimize discomfort and blinking.
-
Fluorescein Instillation: A precise volume (e.g., one 10 µl drop) of a known concentration of fluorescein sodium (e.g., 10%) is instilled into the conjunctival cul-de-sac of each eye. To ensure adequate corneal staining, this can be repeated at short intervals (e.g., every 5 minutes for a total of 4 drops).
-
Dye Equilibration and Washout: After the final instillation, a waiting period of at least 30 minutes is allowed for the fluorescein to equilibrate in the anterior chamber. Subsequently, the ocular surface is thoroughly rinsed with a sterile saline solution to remove excess fluorescein.
-
Fluorophotometer Setup and Calibration: A scanning ocular fluorophotometer is calibrated according to the manufacturer's instructions. The instrument is focused on the anterior chamber and cornea of the subject's eye.
-
Baseline and Serial Measurements: An initial scan is performed to measure the baseline fluorescein concentration in the cornea and anterior chamber. Subsequent measurements are taken at regular intervals (e.g., hourly) for a period of several hours (e.g., 10 hours).
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber over time is calculated. This decay rate is used to determine the aqueous humor flow rate, typically expressed in microliters per minute (µl/min).
Measurement of Intraocular Pressure by Tonometry
Tonometry is the standard clinical method for measuring IOP. Goldmann applanation tonometry (GAT) is considered the gold standard.
Protocol:
-
Subject Preparation: The patient is seated at a slit-lamp microscope. The procedure is explained to the patient to ensure their cooperation and minimize anxiety, which can affect IOP readings.
-
Anesthesia and Dye Instillation: A drop of a combination anesthetic and fluorescein dye is instilled into the eye.
-
Slit-Lamp and Tonometer Setup: The patient positions their head in the slit-lamp's chin and forehead rests. The tonometer prism, which has been disinfected, is mounted on the slit-lamp. The cobalt blue light filter is used.
-
Corneal Applanation: The clinician gently moves the joystick of the slit lamp forward until the tonometer prism lightly touches the apex of the cornea.
-
Measurement Reading: The clinician observes two fluorescent semi-circles (mires) through the eyepiece. The dial on the tonometer is adjusted until the inner edges of the two semi-circles just touch. The reading on the dial, multiplied by 10, gives the IOP in millimeters of mercury (mmHg).
-
Recording and Repetition: The IOP measurement is recorded. For clinical trials, measurements are often taken at specific time points throughout the day (e.g., every 2 hours from 8:15 AM to 4:15 PM) to assess the diurnal hypotensive effect of the medication.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for the compared drug classes and a typical experimental workflow for a comparative clinical trial.
Figure 1: Alpha-2 Adrenergic Agonist Signaling Pathway.
Figure 2: Muscarinic Agonist Signaling Pathway.
References
- 1. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 2. mountsinai.org [mountsinai.org]
- 3. Efficacy of this compound 1% versus pilocarpine 4% for prophylaxis of intraocular pressure spike after argon laser trabeculoplasty [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to 0.5% and 1.0% Apraclonidine for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of 0.5% and 1.0% apraclonidine ophthalmic solutions in reducing intraocular pressure (IOP). The information presented is collated from peer-reviewed clinical studies to support research and development in ophthalmology.
This compound, an alpha-2 adrenergic agonist, is a critical agent in the management of IOP, particularly in preventing postsurgical IOP spikes.[1] Its primary mechanism of action involves the reduction of aqueous humor production.[1][2][3] this compound stimulates alpha-2 adrenergic receptors in the ciliary body, which in turn inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently, reduced aqueous humor secretion.[1] Some evidence also suggests that it may enhance uveoscleral outflow, an alternative drainage pathway for aqueous humor.
Quantitative Comparison of IOP Reduction
The following table summarizes the key findings from comparative studies on the IOP-lowering effects of 0.5% and 1.0% this compound.
| Study Focus | Patient Population | 0.5% this compound Results | 1.0% this compound Results | Conclusion |
| Post-Argon Laser Trabeculoplasty (ALT) | Patients undergoing ALT | No statistically significant difference in mean IOPs compared to the 1.0% group at any time point. | No statistically significant difference in mean IOPs compared to the 0.5% group at any time point. | 0.5% and 1.0% this compound are equally effective in preventing IOP rise after ALT. |
| Post-Anterior Segment Laser Surgery | Patients undergoing trabeculoplasty, Nd:YAG iridotomy, or capsulotomy | IOP was reduced 2 hours after trabeculoplasty (P = 0.028). After capsulotomy, pressure was significantly lowered (P = 0.04). | IOP was reduced 2 hours after trabeculoplasty (P = 0.004). After trabeculoplasty, a smaller percentage of eyes (11%) had IOP higher than baseline compared to the 0.5% group (31%) (P = 0.032). | A single postoperative administration of 0.5% this compound is as effective as the 1.0% concentration in preventing IOP elevation immediately after these procedures. |
| Normal Volunteers and Ocular Hypertensive Subjects | 15 normal volunteers and 17 subjects with increased IOP | Maximum mean IOP decrease of 25.8% +/- 9.7% (4.0 +/- 1.7 mm Hg) in normal eyes and 27.4% +/- 16.0% (6.8 +/- 4.5 mm Hg) in eyes with increased pressure. | Maximum mean IOP decrease of 30.4% +/- 14.0% (4.7 +/- 2.4 mm Hg) in normal eyes and 31.3% +/- 16.5% (7.6 +/- 4.2 mm Hg) in eyes with increased pressure. | No statistically significant difference in the mean percent IOP lowering effect between the 0.5% and 1.0% concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from the key comparative studies.
Study 1: Post-Argon Laser Trabeculoplasty (ALT)
-
Study Design: A prospective, randomized clinical trial.
-
Participants: Patients undergoing ALT were enrolled.
-
Intervention: Patients were randomly assigned to receive either 1% or 0.5% this compound. One drop was administered one hour before and immediately after the laser surgery.
-
Data Collection: IOP was measured before the procedure and at 2 and 24 hours post-treatment.
-
Primary Outcome: Comparison of mean IOP between the two treatment groups at each time point.
Study 2: Post-Anterior Segment Laser Surgery
-
Study Design: A prospective, masked, and randomized study.
-
Participants: The study included 83 patients undergoing trabeculoplasty, 62 patients undergoing Nd:YAG iridotomy, and 57 patients undergoing capsulotomy.
-
Intervention: The surgical eye received a single drop of either 0.5% or 1.0% this compound immediately following the surgical procedure.
-
Data Collection: IOP was measured at baseline and at various postoperative time points.
-
Primary Outcome: The efficacy of each concentration in preventing postoperative IOP elevation was compared.
Study 3: Normal Volunteers and Ocular Hypertensive Subjects
-
Study Design: A multicentered, placebo-controlled, randomized, crossover study.
-
Participants: The study included 15 normal volunteers and 17 subjects with elevated IOP.
-
Intervention: Each participant received both 0.5% and 1.0% this compound hydrochloride in a crossover design, with a placebo control.
-
Data Collection: IOP was measured at baseline and at multiple time points following instillation to determine the maximum IOP reduction.
-
Primary Outcome: The mean percent IOP lowering effect of the 0.5% and 1.0% concentrations were compared.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided.
This compound's signaling pathway for IOP reduction.
Experimental workflow for a comparative clinical trial.
References
Apraclonidine's Efficacy in Maintaining Blood-Aqueous Barrier Integrity: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data underscores the significant role of apraclonidine, an alpha-2 adrenergic agonist, in preserving the integrity of the blood-aqueous barrier (BAB), particularly in scenarios of iatrogenic breakdown. This guide provides a comparative analysis of this compound against other ophthalmic agents, presenting key quantitative data, detailed experimental methodologies, and insights into its mechanism of action for researchers, scientists, and drug development professionals.
The blood-aqueous barrier is a critical physiological safeguard that regulates the passage of molecules from the bloodstream into the aqueous humor of the eye. Disruption of this barrier, often a consequence of ocular surgery or laser procedures, can lead to inflammation and elevated intraocular pressure (IOP). This compound has demonstrated a notable capacity to mitigate this disruption.
Quantitative Comparison of this compound and Other Agents on Blood-Aqueous Barrier Integrity
The following tables summarize the quantitative effects of this compound and comparator agents on BAB integrity, as measured by protein concentration in the aqueous humor and aqueous flare intensity. Lower values in these metrics indicate a more intact barrier.
Table 1: Effect on Aqueous Humor Protein Concentration Following Argon Laser-Induced BAB Disruption in Rabbits
| Treatment Group | Aqueous Humor Protein Concentration (g/L) | Reference |
| Control (No Treatment) | 0.72 +/- 0.26 | [1] |
| Placebo + Laser | 5.98 +/- 4.23 | [1] |
| This compound 1% (pre-laser) | 0.43 +/- 0.25 | [1] |
| This compound 1% (post-laser) | 2.19 +/- 1.3 | [1] |
| This compound 1% (pre- and post-laser) | 0.35 +/- 0.08 | [1] |
| Clonidine 0.125% + Laser | 5.45 +/- 2.08 |
Table 2: Effect on Evans Blue Dye Penetration in Aqueous Humor Following Argon Laser-Induced BAB Disruption in Rabbits
| Treatment Group | Evans Blue Concentration (mg/100 ml) | Reference |
| Control | 0.03 +/- 0.08 | |
| Placebo + Laser | 0.92 +/- 0.53 | |
| This compound + Laser | 0.28 +/- 0.19 |
Table 3: Effect on Aqueous Flare Intensity Following Phacoemulsification in Humans
| Treatment Group | Aqueous Flare Intensity (relative units) | Reference |
| Vehicle | Significantly higher than this compound group at 6 and 24 hours post-op | |
| This compound 1% | Approximately half that of the vehicle group |
Table 4: Comparative Effects of Brimonidine and Latanoprost on Aqueous Humor Protein Concentration in Humans Undergoing Cataract Surgery
| Treatment Group | Mean Protein Concentration (relative units) | Reference |
| Placebo | 20.2 ± 11.5 | |
| Brimonidine 0.2% | 7.4 ± 3.5 | |
| Latanoprost 0.005% | 11.5 ± 6.9 |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited studies to induce and quantify BAB disruption.
Argon Laser-Induced Blood-Aqueous Barrier Disruption in Rabbits
This protocol was utilized to create a standardized model of BAB breakdown.
Details of the Procedure:
-
Animal Model: Pigmented rabbits were used in the study.
-
BAB Disruption: The blood-aqueous barrier was disrupted by applying argon laser burns to the iris.
-
Drug Administration: this compound hydrochloride 1%, clonidine 0.125%, or placebo eye drops were instilled prior to laser application. In some groups, this compound was also administered after the laser treatment.
-
Assessment of BAB Integrity: 60 minutes after laser application, the amount of protein in the aqueous humor was measured to determine the degree of barrier permeability. In a separate group of rabbits, the penetration of intravenously injected Evans blue dye into the aqueous humor was also studied.
Phacoemulsification-Induced Blood-Aqueous Barrier Disruption in Humans
This protocol assesses the effect of this compound in a clinical setting of cataract surgery.
Details of the Procedure:
-
Study Design: A double-masked clinical trial was conducted with patients undergoing phacoemulsification and intraocular lens implantation.
-
Drug Administration: Patients were randomly assigned to receive either 1% this compound or its vehicle. One drop was administered 30 minutes before surgery and another immediately after.
-
Assessment of BAB Integrity: Aqueous flare intensity was measured before and after the operation using a laser flare-cell meter to quantify inflammation and by extension, BAB permeability.
Signaling Pathway of this compound
This compound is a relatively selective alpha-2 adrenergic receptor agonist. Its mechanism of action in preserving the BAB is thought to be multifactorial, primarily involving the reduction of aqueous humor production and potentially vasoconstriction of afferent ciliary process vessels.
By activating alpha-2 adrenergic receptors on the ciliary body, this compound is believed to inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP subsequently suppresses the production of aqueous humor. Furthermore, the vasoconstrictive effect on the ciliary process vessels may reduce blood flow and ultrafiltration, thereby minimizing the leakage of proteins and other inflammatory mediators into the aqueous humor, thus preserving the integrity of the blood-aqueous barrier.
References
Comparative Analysis of Apraclonidine's Cross-Reactivity with Adrenergic Receptors
Apraclonidine, a clinically significant alpha-2 adrenergic agonist, demonstrates a distinct profile of cross-reactivity with other adrenergic receptors. This guide provides a comparative analysis of its binding affinity and functional potency at various adrenergic receptor subtypes, juxtaposed with the related alpha-2 agonists, clonidine and brimonidine. The data presented herein is crucial for researchers and drug development professionals in understanding its selectivity and potential off-target effects.
This compound is primarily recognized as a relatively selective alpha-2 adrenergic agonist, with a notable but weaker interaction with alpha-1 adrenergic receptors.[1][2] Its clinical utility in ophthalmology stems from its ability to lower intraocular pressure, a function attributed to its action on alpha-2 receptors in the ciliary body, which leads to a reduction in aqueous humor production.[3] A key differentiator from its predecessor, clonidine, is its reduced ability to cross the blood-brain barrier, thereby minimizing systemic cardiovascular side effects.
Comparative Binding Affinity and Functional Potency
To objectively assess the cross-reactivity of this compound, its binding affinities (Ki) and functional potencies (EC50) at various adrenergic receptor subtypes are compared with those of clonidine and brimonidine. The data, compiled from various in vitro studies, is summarized in the table below. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Alpha-1A | This compound | 2.9 | --- |
| Clonidine | --- | --- | |
| Brimonidine | --- | --- | |
| Alpha-2A | This compound | --- | 13.0 |
| Clonidine | 11 ± 3 | --- | |
| Brimonidine | 3.7 ± 0.8 | --- | |
| Alpha-2B | Clonidine | 40 ± 4 | --- |
| Brimonidine | 512 ± 3 | --- | |
| Alpha-2C | Clonidine | 134 ± 4 | --- |
| Brimonidine | 120 ± 13 | --- | |
| Beta-Adrenergic | This compound | No significant activity reported | No significant activity reported |
Data compiled from multiple sources. The Ki value for this compound at the Alpha-1A receptor is from DrugBank and the primary source is not specified. The EC50 value for this compound at the Alpha-2A receptor is from a study on porcine ciliary arteries.
Available data indicates that this compound possesses a notable affinity for the alpha-1A adrenergic receptor.[1] Functionally, its alpha-2A adrenergic receptor agonism is evident from its potency in inducing vasoconstriction in porcine ciliary arteries. In comparative studies, brimonidine has been reported to be 23- to 32-fold more selective for the alpha-2 adrenoceptor over the alpha-1 adrenoceptor than this compound. Currently, there is a lack of comprehensive data detailing this compound's binding affinity and functional potency across all alpha-1, alpha-2, and beta-adrenergic receptor subtypes in a single, directly comparable study.
Signaling Pathways
The interaction of this compound with different adrenergic receptors initiates distinct intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Activation of alpha-1 adrenergic receptors by this compound, although weaker than its alpha-2 activity, is thought to proceed via the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Alpha-2 Adrenergic Receptor Signaling
The primary mechanism of this compound involves the activation of alpha-2 adrenergic receptors, which are coupled to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, such as the reduction of aqueous humor formation in the eye.
Experimental Protocols
The quantitative data presented in this guide are typically derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This method is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the adrenergic receptor subtype of interest are isolated by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assay: cAMP Accumulation
Functional assays measure the biological response elicited by a compound at a receptor. For Gi-coupled alpha-2 adrenergic receptors, a common assay measures the inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the alpha-2 adrenergic receptor subtype of interest are cultured.
-
Stimulation: The cells are treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.
-
Treatment: The stimulated cells are then incubated with varying concentrations of the test compound (e.g., this compound).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of the stimulated cAMP production (IC50) or a 50% of the maximal response (EC50) is determined.
References
A Comparative Analysis of Apraclonidine and Timolol for Long-Term Glaucoma Management
Apraclonidine demonstrates a higher incidence of tachyphylaxis and allergic reactions, limiting its long-term utility compared to the sustained efficacy of timolol in the management of open-angle glaucoma, according to available clinical data. While both medications effectively reduce intraocular pressure (IOP), their long-term performance profiles diverge significantly, positioning timolol as a more reliable option for chronic therapy.
This guide provides a detailed comparison of the efficacy and safety of this compound and timolol in long-term studies, supported by experimental data and protocols. The information is intended for researchers, scientists, and drug development professionals to inform future research and clinical development in glaucoma treatment.
Long-Term Efficacy: A Quantitative Overview
Direct long-term comparative studies exceeding one year are scarce. However, individual long-term studies of each drug provide insights into their sustained effects.
Table 1: Long-Term Efficacy of Timolol in Lowering Intraocular Pressure (IOP)
| Study Duration | Patient Population | Mean IOP Reduction | Key Outcomes & Notes |
| 2 years | 25 patients with open-angle glaucoma | 31% | IOP was well-controlled over the two-year period in 19 of the 25 patients. Some required an increased dosage.[1] |
| Mean of 31.6 months | 155 patients with glaucoma or ocular hypertension | Not specified | IOP was controlled with timolol alone in 63.2% of patients. Failures mostly occurred within the first 6 months.[2] |
| Up to 18 months | 37 patients with open-angle glaucoma | Sustained reduction | Timolol produced sustained reductions in IOP with continuous administration.[3] |
Table 2: Long-Term Challenges with this compound
| Study Duration | Patient Population | Discontinuation Rate | Reasons for Discontinuation | Key Outcomes & Notes |
| Up to 35 weeks | 185 patients with uncontrolled IOP | 54% | 31% due to lack of efficacy (tachyphylaxis), 23% due to side effects. | Only 46% of patients were still on the medication by the end of the study.[4] |
| Up to 24 months | 174 patients with chronic glaucoma | 42% | 21% due to ineffectiveness, 21% due to allergic reaction. | The drug was effective in reducing IOP in the remaining patients.[5] |
| Mean of 13.3 months | 64 patients receiving long-term 1% this compound | 48% | Allergic reaction. | The mean latency to the allergic reaction was 4.7 months. |
Comparative Side Effect Profile
Both medications are generally well-tolerated in the short term, but their side effect profiles differ, particularly concerning ocular allergic reactions with this compound.
Table 3: Comparative Side Effects of this compound and Timolol
| Side Effect | This compound | Timolol |
| Ocular | High incidence of allergic conjunctivitis (itching, tearing, hyperemia), blurred vision. | Mild stinging or burning upon instillation, conjunctival hyperemia, blurred vision. |
| Systemic | Dry mouth, fatigue. | Bradycardia (slowing of heart rate), bronchospasm (in susceptible patients), fatigue. |
Experimental Protocols
Short-Term Comparative Study (90 days)
A multicenter, randomized, double-masked clinical trial was conducted to compare the efficacy and side effects of 0.25% and 0.5% this compound with 0.5% timolol.
-
Patient Selection: Adult patients with open-angle glaucoma or ocular hypertension were enrolled after a washout period from all ocular hypotensive medications. Entry criteria included a morning IOP of 22 to 35 mmHg.
-
Dosage and Administration: Patients received either 0.25% or 0.5% this compound three times a day or 0.5% timolol twice a day for 90 days.
-
Measurements: IOP was measured at 8 AM (before morning dosing) and at 4 PM (8 hours after dosing) on days 1, 30, and 90, and at 8 AM on day 14.
Long-Term Timolol Study (2 years)
This study evaluated the long-term effects of timolol on intraocular pressure.
-
Patient Selection: 25 patients with open-angle glaucoma.
-
Dosage and Administration: Patients were treated with 0.1% to 0.5% timolol eye drops twice a day.
-
Measurements: Regular checks included intraocular pressure, tonography, visual acuity, pupil size, visual field, pulse and blood pressure, tear production (Schirmer test), slit-lamp biomicroscopy, and fundoscopy.
Long-Term this compound Study (up to 35 weeks)
This study evaluated the chronic use of 0.5% this compound.
-
Patient Selection: 185 patients with uncontrolled IOP, who were either already on glaucoma medications or intolerant to other glaucoma medications.
-
Dosage and Administration: Patients were started on this compound 0.5% two to three times a day in one eye.
-
Measurements: The mean difference in IOP between the treated and control eyes was measured.
Signaling Pathways
The mechanisms of action of this compound and timolol involve distinct signaling pathways within the ciliary body of the eye to reduce aqueous humor production.
Conclusion
The available long-term data suggests that while both this compound and timolol are effective at lowering IOP, timolol demonstrates a more favorable profile for chronic management of glaucoma. The high rates of tachyphylaxis and allergic reactions associated with this compound significantly limit its long-term use. In contrast, timolol has shown sustained IOP-lowering effects for years in a majority of patients, with a generally milder side effect profile. These findings underscore the importance of considering long-term efficacy and tolerability when developing and prescribing treatments for chronic conditions like glaucoma. Further head-to-head long-term comparative studies are warranted to provide a more definitive comparison.
References
- 1. [Results of long-term treatment of glaucoma with timolol ophthalmic solution (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term evaluation of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term experience with timolol ophthalmic solution in patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long term effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with this compound 0.5% - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apraclonidine and Dorzolamide for Postoperative Intraocular Pressure Control
For Immediate Release
[City, State] – [Date] – In the landscape of ophthalmic surgical procedures, the effective management of postoperative intraocular pressure (IOP) remains a critical factor in preventing complications and ensuring optimal patient outcomes. Two commonly utilized topical medications for this purpose are apraclonidine, an alpha-2 adrenergic agonist, and dorzolamide, a carbonic anhydrase inhibitor. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use in controlling IOP spikes following cataract and laser surgeries.
Mechanism of Action
This compound and dorzolamide employ distinct molecular pathways to reduce intraocular pressure, primarily by decreasing the production of aqueous humor in the ciliary body.
This compound , as an alpha-2 adrenergic agonist, stimulates alpha-2 receptors in the ciliary epithelium.[1] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP is associated with a decrease in aqueous humor secretion.
Dorzolamide , a topical carbonic anhydrase inhibitor, directly targets and blocks the action of carbonic anhydrase II, an enzyme abundant in the ciliary processes.[2][3] By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions from carbon dioxide and water.[2] This, in turn, decreases the osmotic gradient and slows the secretion of aqueous humor into the anterior chamber of the eye.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams illustrate the key signaling events initiated by each drug within the ciliary epithelial cells.
Comparative Efficacy: Experimental Data
Clinical trials have been conducted to compare the efficacy of this compound and dorzolamide in controlling postoperative IOP following two common procedures: phacoemulsification cataract surgery and Neodymium:YAG (Nd:YAG) laser posterior capsulotomy.
Phacoemulsification Cataract Surgery
A randomized, fellow-eye comparison study evaluated the effectiveness of 2% dorzolamide and 0.5% this compound administered immediately after phacoemulsification. The results indicated that at 6 hours post-surgery, the dorzolamide-treated group had a statistically significant lower mean IOP compared to the this compound group. However, at the 20-24 hour and 1-week follow-ups, there was no significant difference in mean IOP between the two groups.
| Time Point | This compound 0.5% (Mean IOP ± SD in mmHg) | Dorzolamide 2% (Mean IOP ± SD in mmHg) | P-value |
| Pre-operative | 14.6 ± 2.5 | 14.9 ± 2.3 | 0.450 |
| 6 hours Post-operative | 18.0 ± 4.0 | 15.6 ± 3.9 | < 0.001 |
Table 1: Comparison of Mean Intraocular Pressure (IOP) after Phacoemulsification.
Another prospective, randomized, double-blind, placebo-controlled study investigating 1% this compound and 2% dorzolamide after phacoemulsification found no significant difference in mean IOP between the groups at 24 hours and 5 days postoperatively.
Nd:YAG Laser Posterior Capsulotomy
A double-masked prospective clinical trial involving 217 patients compared the efficacy of dorzolamide and this compound in preventing IOP spikes after Nd:YAG laser posterior capsulotomy. The study concluded that there were no statistically significant differences in IOP between the two treatment groups at 1, 2, 3 hours, and 7 days post-procedure, suggesting that dorzolamide is as safe and effective as this compound for this indication.
Experimental Protocols
The methodologies of the cited studies provide a framework for understanding the evidence base comparing these two agents.
Representative Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical trial comparing this compound and dorzolamide for postoperative IOP control.
Key Methodological Components:
-
Study Design: The majority of robust studies are prospective, randomized, and double-masked to minimize bias.
-
Patient Population: Inclusion criteria typically involve patients scheduled for specific surgeries like phacoemulsification for age-related cataracts or Nd:YAG capsulotomy for posterior capsule opacification. Common exclusion criteria include a history of glaucoma, hypersensitivity to the study drugs, and complicated surgeries.
-
Treatment Administration: A single drop of the assigned medication (e.g., 0.5% or 1% this compound, 2% dorzolamide) is typically administered either immediately before or after the surgical procedure.
-
IOP Measurement: The gold standard for IOP measurement in these trials is Goldmann applanation tonometry. This technique involves flattening a small area of the cornea to measure the internal pressure of the eye. Measurements are taken at baseline and at specified postoperative intervals.
-
Surgical Parameters: While specific parameters can vary, phacoemulsification procedures in these studies generally involve a clear corneal incision and implantation of an intraocular lens. For Nd:YAG laser capsulotomy, the energy levels and number of laser shots are typically recorded.
Conclusion
Both this compound and dorzolamide are effective in managing postoperative IOP. The available evidence suggests that dorzolamide may offer a slight advantage in the very early postoperative period (first 6 hours) following phacoemulsification. However, in the later postoperative period and after Nd:YAG laser capsulotomy, their efficacy appears to be comparable. The choice between these agents may depend on factors such as the specific surgical procedure, the anticipated timing of the IOP spike, and individual patient characteristics. Further research with larger sample sizes and standardized reporting of surgical parameters would be beneficial to further delineate the relative advantages of each medication in different clinical scenarios.
References
Safety Operating Guide
Proper Disposal of Apraclonidine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of apraclonidine is a critical component of laboratory and pharmaceutical waste management. Adherence to proper disposal protocols minimizes environmental contamination and prevents potential harm from accidental exposure. This guide provides detailed, step-by-step procedures for the disposal of this compound, in alignment with regulatory standards.
Improper disposal of pharmaceutical waste, including ophthalmic solutions, can lead to the contamination of water systems and soil, posing risks to both wildlife and human health.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established guidelines for the management of pharmaceutical waste to mitigate these risks.[1][3][4]
Disposal Procedures for this compound
Researchers and laboratory personnel must handle the disposal of this compound, including its hydrochloride salt, with care, treating it as chemical waste. The primary recommended method of disposal is incineration by a licensed waste disposal facility.
Key Experimental Protocol: Disposal of this compound Hydrochloride
Objective: To safely dispose of this compound hydrochloride in a laboratory setting.
Materials:
-
Unused or expired this compound hydrochloride
-
Combustible solvent (e.g., alcohol)
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Methodology:
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound hydrochloride prior to handling and disposal. The SDS will contain specific information regarding hazards, handling, and disposal.
-
Wear Appropriate PPE: Don safety goggles, gloves, and a lab coat to prevent skin and eye contact.
-
Prepare for Disposal: For solid this compound hydrochloride, dissolve or mix the material with a suitable combustible solvent.
-
Transfer to Waste Container: Carefully transfer the solution into a designated and properly labeled chemical waste container.
-
Arrange for Professional Disposal: The sealed waste container must be disposed of through an approved and licensed waste disposal plant or incinerator. This ensures that the compound is destroyed in a controlled environment, preventing its release into the ecosystem.
-
Decontaminate: Thoroughly clean any equipment and surfaces that came into contact with this compound. Dispose of any contaminated disposables, such as gloves, in the appropriate waste stream.
Disposal of this compound Ophthalmic Solutions
For ophthalmic solutions containing this compound, the disposal procedure should also follow hazardous waste guidelines. Do not pour ophthalmic solutions down the drain.
-
Segregate Waste: Collect unused or expired this compound eye drops in a designated hazardous waste container.
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for pharmaceutical waste disposal.
-
Professional Disposal: Arrange for collection and incineration by a licensed hazardous waste contractor.
Regulatory Framework
The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from generation to disposal. It is imperative that laboratories and research facilities comply with all federal, state, and local regulations pertaining to pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Handling Protocols for Apraclonidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Apraclonidine is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols and a comprehensive disposal plan, to foster a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound hydrochloride is a potent alpha-2 adrenergic agonist that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2]
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | Equipment | Standard |
| Eyes/Face | Chemical splash-resistant safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EU EN166 |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile). | Selection based on workplace evaluation. |
| Body | Laboratory coat. | Standard laboratory practice. |
| Respiratory | NIOSH-approved respirator. | Required when engineering controls are insufficient or when handling powders. |
| Feet | Close-toed footwear. | Standard laboratory practice. |
Procedural Guidance for Donning and Doffing PPE:
A strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Gown/Lab Coat: Fully cover the torso, with arms to the end of the wrists, and fasten securely.
-
Respirator/Mask: Secure ties or ear loops and perform a fit check.
-
Eye Protection: Place over face and eyes and adjust for a snug fit.
-
Gloves: Extend gloves to cover the wrist of the gown.
Doffing Procedure:
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown/Lab Coat: Unfasten ties and peel the gown away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed and fold or roll it into a bundle.
-
Eye Protection: Remove by handling the head strap or earpieces.
-
Respirator/Mask: Remove by handling the ties or straps.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Facilities should be equipped with an eyewash station and a safety shower.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Disposal Plan
While this compound is not specifically listed as a P- or U-list hazardous waste by the EPA, its toxic characteristics necessitate that it be managed as a hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, contaminated lab coats, absorbent materials from spills) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.
Disposal Pathway: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash. Adhere to all federal, state, and local regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
